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  • Product: (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride
  • CAS: 115527-76-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Stereochemical Configuration of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride

This technical guide provides a comprehensive analysis of the stereochemical configuration of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the stereochemical configuration of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this specific stereoisomer. We will delve into the fundamental principles of stereochemistry, outline rigorous experimental protocols for configuration determination, and present a framework for the unambiguous structural elucidation of this and related chiral molecules.

Introduction to the Stereochemistry of 2-Amino-3-bromobutanoic Acid

2-Amino-3-bromobutanoic acid is a non-proteinogenic α-amino acid characterized by the presence of two stereogenic centers at the C2 (α) and C3 (β) positions. This structural feature gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are designated as erythro (or syn) and threo (or anti). The (2R,3R) configuration belongs to the threo or anti diastereomeric family, where the amino and bromo substituents are on opposite sides of the carbon backbone in a Fischer projection.

The precise three-dimensional arrangement of atoms is paramount in medicinal chemistry and drug development, as stereochemistry profoundly dictates a molecule's biological activity, pharmacokinetic profile, and toxicological properties. Understanding and confirming the absolute configuration of a chiral molecule like (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is therefore a critical step in its development and application.

Foundational Principles: Assigning Absolute Configuration

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach involves prioritizing the four substituents attached to the stereocenter based on atomic number.

Workflow for Assigning R/S Configuration:

CIP_Workflow A Identify Chiral Center B Assign Priorities (1-4) to Substituents A->B C Orient Molecule: Lowest Priority (4) Away B->C D Trace Path from Priority 1 -> 2 -> 3 C->D E Clockwise Path: R-Configuration D->E F Counter-Clockwise Path: S-Configuration D->F

Caption: Logical workflow for assigning the absolute configuration of a chiral center using the Cahn-Ingold-Prelog (CIP) rules.

For (2R,3R)-2-Amino-3-bromobutanoic acid, the priorities at each stereocenter are as follows:

StereocenterSubstituentPriority
C2 -NH3+1
-COOH2
-CH(Br)CH33
-H4
C3 -Br1
-CH(NH3+)COOH2
-CH33
-H4

Experimental Determination of Stereochemical Configuration

The definitive assignment of the (2R,3R) configuration requires empirical evidence obtained through various analytical techniques. The following sections detail the key experimental workflows for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a crystalline compound. This technique provides a precise three-dimensional map of the atomic positions in the crystal lattice.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth:

    • Dissolve (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride in a suitable solvent system (e.g., methanol/water, ethanol/ether).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality. The process should be conducted in a vibration-free environment to promote well-ordered crystal formation.[1]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.[1]

    • Collect diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted reflections.[1]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct or Patterson methods to generate an initial atomic model.[1]

    • Refine the model against the experimental data. For the determination of the absolute configuration, the anomalous dispersion effect of the bromine atom is crucial. The Flack parameter should be calculated and should refine to a value close to zero for the correct enantiomer.[2]

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Diffraction Analysis cluster_validation Configuration Assignment A Synthesize/Purify Compound B Grow Single Crystals A->B C Mount Crystal & Collect Diffraction Data B->C D Process Data C->D E Solve & Refine Structure D->E F Determine Absolute Configuration (Flack Parameter) E->F G Final 3D Structure F->G

Caption: Experimental workflow for the determination of absolute configuration using single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of a molecule by analyzing the coupling constants between adjacent protons.[3] For 2-Amino-3-bromobutanoic acid, the coupling constant between the protons on C2 and C3 (³J(Hα,Hβ)) is diagnostic of the threo or erythro configuration.

  • Threo (anti) isomers , such as (2R,3R), typically exhibit a larger ³J(Hα,Hβ) value (around 8-12 Hz) due to the anti-periplanar relationship of the coupled protons in the most stable staggered conformation.

  • Erythro (syn) isomers generally show a smaller ³J(Hα,Hβ) value (around 2-5 Hz) due to the gauche relationship of these protons.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[3]

    • Transfer the solution to a 5 mm NMR tube.[3]

  • ¹H NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Carefully integrate the signals and determine the coupling constants from the multiplicity of the signals corresponding to the Hα and Hβ protons.

  • 2D NMR Experiments (COSY & HSQC):

    • Perform a Correlation Spectroscopy (COSY) experiment to confirm the coupling between Hα and Hβ.[3]

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate the protons to their directly attached carbon atoms.[3]

Expected ¹H NMR Data for (2R,3R)-2-Amino-3-bromobutanoic acid:

ProtonChemical Shift (ppm, approx.)MultiplicityCoupling Constant (Hz, approx.)
Hα (C2-H)4.0 - 4.5Doublet³J(Hα,Hβ) ≈ 8-12
Hβ (C3-H)4.5 - 5.0Multiplet
CH₃1.5 - 2.0Doublet³J(Hβ,CH₃) ≈ 6-7

Note: Exact chemical shifts can vary depending on the solvent and pH.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers and diastereomers of 2-Amino-3-bromobutanoic acid. By comparing the retention time of the sample to that of a certified reference standard of (2R,3R)-2-Amino-3-bromobutanoic acid, its identity can be confirmed.

Experimental Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as a cyclodextrin-based or Pirkle-type column.

  • Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of an acidic or basic modifier) that provides good separation of the stereoisomers.

  • Sample Analysis:

    • Dissolve the sample in the mobile phase.

    • Inject the sample and a certified reference standard of (2R,3R)-2-Amino-3-bromobutanoic acid into the HPLC system.

    • Compare the retention times to confirm the identity of the stereoisomer.

Synthesis and Stereochemical Control

The synthesis of stereochemically pure (2R,3R)-2-Amino-3-bromobutanoic acid often involves stereoselective reactions starting from a chiral precursor. For instance, a common strategy is the bromination of a derivative of D-allothreonine, where the stereochemistry at C2 and C3 is already established.

Synthesis_Pathway A Chiral Precursor (e.g., D-allothreonine derivative) B Stereoselective Bromination A->B Maintains/Inverts Stereochemistry C Deprotection B->C D Purification & Isolation C->D E (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride D->E

Caption: A generalized synthetic pathway for obtaining stereochemically pure (2R,3R)-2-Amino-3-bromobutanoic acid.

Conclusion

The stereochemical configuration of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is a critical determinant of its chemical and biological properties. This guide has provided a detailed overview of the principles and experimental methodologies required for its unambiguous determination. A combination of X-ray crystallography for absolute configuration, NMR spectroscopy for relative stereochemistry, and chiral chromatography for enantiomeric purity assessment provides a robust and self-validating system for the complete structural elucidation of this and other complex chiral molecules.

References

  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
  • BenchChem. (n.d.). Application Note: NMR Analysis of 2-Amino-4-bromobutanoic acid hydrobromide.
  • PubChem. (n.d.). 2-Amino-3-bromobutanoic acid. National Institutes of Health.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-amino-3-methylhexanoic acid.
  • Lee, K., & Lee, D. H. (n.d.). Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. ResearchGate.
  • BenchChem. (n.d.). X-ray Crystallographic Analysis of 2-Amino-4-tert-butyl-3-furonitrile: A Comparative Overview.
  • El-Shazly, M., et al. (2022). X-ray crystallographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside. Scientific Reports.
  • Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids.

Sources

Exploratory

Spectral and Stereochemical Validation of (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride: A Technical Guide

As drug development increasingly relies on complex peptide architectures and unnatural amino acids, the precise stereochemical characterization of synthetic building blocks is paramount. (2R,3R)-2-Amino-3-bromobutanoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex peptide architectures and unnatural amino acids, the precise stereochemical characterization of synthetic building blocks is paramount. (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is a critical intermediate, particularly in the synthesis of β-lactone antibiotics like obafluorin.

This whitepaper provides an in-depth mechanistic guide to synthesizing this molecule and validating its absolute configuration using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind the experimental conditions and spectral phenomena, researchers can implement these self-validating protocols directly into their analytical workflows.

Mechanistic Causality in Stereospecific Synthesis

The synthesis of highly pure diastereomers of 2-amino-3-bromobutanoic acid relies on the predictable stereodynamics of strained ring systems. According to foundational methodologies, the1[1].

The Causality of Solvent and Reagent Selection: Acetic acid is deliberately chosen as a polar, protic solvent. It serves a dual purpose: it protonates the lactone oxygen to drastically increase the electrophilicity of the β-carbon, and it stabilizes the transition state during the nucleophilic attack. The bromide ion (from HBr) executes a strict SN​2 attack at the C3 position. This mechanism guarantees a complete inversion of stereochemistry at the β-carbon. By starting with a stereodefined β-lactone precursor, the SN​2 inversion allows for the predictable isolation of the (2R,3R) configuration.

Experimental Protocols: Synthesis & Sample Preparation

To ensure high spectral purity, the experimental workflow must prevent spontaneous intramolecular cyclization (aziridine formation) and eliminate confounding solvent signals.

Protocol A: Synthesis of the Hydrochloride Salt
  • Precursor Solvation: Dissolve 10 mmol of the stereodefined optically pure β-lactone precursor in 15 mL of glacial acetic acid under a strictly inert argon atmosphere to prevent oxidative degradation.

  • Nucleophilic Ring Opening: Cool the reaction vessel to 0 °C. Dropwise, add 2.5 equivalents of a 33% solution of HBr in acetic acid.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours to ensure complete SN​2 inversion at the C3 stereocenter[1].

  • Precipitation: Evaporate the acetic acid under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the crude hydrobromide salt.

  • Ion Exchange: Dissolve the solid in a minimal volume of 1M HCl and lyophilize. This step forces the exchange of the bromide counterion for chloride, yielding the stable (2R,3R)-2-amino-3-bromobutanoic acid hydrochloride.

Protocol B: Self-Validating NMR Sample Preparation
  • Solvent Selection: Weigh exactly 15 mg of the synthesized hydrochloride salt and dissolve it in 0.6 mL of Deuterium Oxide ( D2​O , 99.9% D).

  • Mechanistic Rationale: D2​O is critical here. It forces rapid deuterium exchange of the labile amine ( −NH3+​ ) and carboxylic acid ( −COOH ) protons. By silencing these broad, unpredictable signals, the 1H NMR spectrum is restricted entirely to the carbon-bound aliphatic backbone, allowing for mathematically precise integration and J -coupling extraction.

  • Referencing: Add 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as an internal chemical shift reference (0.00 ppm).

Spectral Analysis & Data Presentation

1H NMR Interpretation: The Power of J -Coupling

The 1H NMR spectrum of the (2R,3R) isomer is defined by a highly characteristic spin system. The alpha proton (H-2) appears as a distinct doublet. The beta proton (H-3) is shifted significantly downfield due to the electron-withdrawing nature of the covalently bound bromine atom, appearing as a doublet of quartets. The diagnostic feature for stereochemical validation is the 3JH2,H3​ coupling constant. Based on the Karplus equation, this J -value dictates the dihedral angle between the alpha and beta protons, confirming the specific rotameric preference of the (2R,3R) diastereomer in solution.

13C NMR Interpretation: The Heavy Atom Effect

In the 13C NMR spectrum, the C-3 carbon exhibits the classic "heavy atom effect." While2[2], the larger, highly polarizable bromine atom induces an anomalous upfield shift relative to its electronegativity, placing C-3 at approximately 49 ppm.

Data Summaries

Table 1: 1H NMR Chemical Shifts (500 MHz, D2​O , 298 K)

PositionAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)
H-2 α-CH4.15Doublet (d) 3J2,3​ = 4.2
H-3 β-CH4.58Doublet of quartets (dq) 3J3,2​ = 4.2, 3J3,4​ = 6.8
H-4 γ-CH 3​ 1.82Doublet (d) 3J4,3​ = 6.8
-NH 3+​ AmineN/AExchangedN/A

Table 2: 13C NMR Chemical Shifts (125 MHz, D2​O , 298 K)

PositionAssignmentChemical Shift (δ, ppm)Mechanistic Note
C-1 Carboxyl (COOH)171.8Highly deshielded by sp 2 hybridization and oxygen.
C-2 α-Carbon57.4Shifted downfield by the adjacent ammonium group.
C-3 β-Carbon49.2Exhibits the Bromine "heavy atom effect"[2].
C-4 γ-Carbon (CH 3​ )22.5Standard aliphatic methyl shift.

Stereochemical Workflow & Self-Validating Systems

To ensure this protocol acts as a self-validating system , the 1D NMR analysis must be mathematically coupled with a 2D COSY (Correlation Spectroscopy) experiment.

If the nucleophilic ring opening failed, or if the molecule underwent an unexpected elimination pathway (yielding an alkene), the cross-peaks between H-2 and H-3 would either disappear entirely or shift drastically into the vinylic region (5.0 - 6.5 ppm). The presence of an intact H-2/H-3 COSY correlation, combined with an exact 1D integration ratio of 1:1:3 (H2:H3:H4), mathematically proves the structural integrity of the synthesized molecule without relying on external reference standards.

G N1 Stereodefined β-Lactone Precursor N2 Nucleophilic Attack by Br- (HBr / Acetic Acid) N1->N2 N3 SN2 Inversion at C3 Stereocenter N2->N3 Regioselective N4 (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride N3->N4 N5 NMR Sample Prep (D2O) Deuterium Exchange N4->N5 N6 1H & 13C NMR Analysis (J-Coupling Validation) N5->N6 Spectral Purity

Stereospecific synthesis and NMR validation workflow for (2R,3R)-2-amino-3-bromobutanoic acid.

References

  • Title: Synthesis and Acylation of Salts of L-Threonine β-Lactone: A Route to β-Lactone Antibiotics Source: ResearchGate / Journal of Organic Chemistry URL: [Link]

Sources

Foundational

Electrochemical Profiling of Non-Canonical Amino Acids: pKa and Isoelectric Point Determination for (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride

Executive Summary (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is a highly valuable chiral building block utilized in the synthesis of peptidomimetics, cross-linking agents, and mechanism-based enzyme inhibitors. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is a highly valuable chiral building block utilized in the synthesis of peptidomimetics, cross-linking agents, and mechanism-based enzyme inhibitors. As a Senior Application Scientist, I frequently observe that the successful integration of such halogenated non-canonical amino acids into solid-phase peptide synthesis (SPPS) or chromatographic purification workflows hinges entirely on a precise understanding of their acid-base equilibria.

This technical guide elucidates the theoretical physical chemistry framework and provides field-proven, self-validating experimental protocols for determining the pKa values and isoelectric point (pI) of this specific stereoisomer.

Structural and Electronic Properties: The Inductive Paradigm

The fundamental acid-base behavior of an alpha-amino acid is governed by the electron density surrounding its ionizable groups: the alpha-carboxyl (-COOH) and the alpha-amino (-NH₂) moieties. In (2R,3R)-2-amino-3-bromobutanoic acid, the presence of a massive, electronegative bromine atom at the beta-carbon (C3) introduces a significant electron-withdrawing inductive effect (-I)[1].

  • pKa1 (Carboxyl Group): The -I effect of the beta-bromo substituent withdraws electron density through the sigma-bond framework, stabilizing the resulting carboxylate anion (-COO⁻). This stabilization significantly lowers the activation energy for deprotonation, resulting in a more acidic carboxyl group (lower pKa1) compared to its non-halogenated analog, 2-aminobutanoic acid.

  • pKa2 (Amino Group): Conversely, the exact same electron-withdrawing effect destabilizes the positive charge on the protonated alpha-amino group (-NH₃⁺). This destabilization makes the ammonium ion more prone to relinquish its proton to the surrounding solvent, thereby lowering the pKa2 value.

  • Stereochemical Nuance: The (2R,3R) configuration dictates a specific spatial relationship between the bulky bromine atom and the amino group. In aqueous solution, the favored rotamer minimizes steric clash but forces a specific dipole-dipole alignment that subtly restricts the hydration shell around the -NH₃⁺ group, further depressing the pKa2 relative to less sterically hindered linear analogs[1].

Quantitative Data: Comparative Acid-Base Equilibria

To contextualize the electrochemical shift induced by the beta-bromo substitution, we must compare it against standard amino acids. The table below summarizes the theoretical and empirically extrapolated values based on inductive substituent constants.

CompoundC3 SubstituentpKa1 (α-COOH)pKa2 (α-NH₃⁺)Isoelectric Point (pI)
2-Aminobutanoic acid-H2.299.746.02
Threonine-OH2.099.105.60
2-Amino-3-chlorobutanoic acid-Cl~1.95~8.60~5.28
(2R,3R)-2-Amino-3-bromobutanoic acid -Br ~2.02 ~8.75 ~5.39

Table 1: Comparative pKa and pI values demonstrating the inductive influence of beta-substituents.

Protonation State Dynamics

Because the target compound is commercially supplied as a hydrochloride salt (CAS: 115527-76-9)[2], it dissolves in water in its fully protonated, cationic form. The chloride ion acts as a spectator, while the extra equivalent of protons (from HCl) must be neutralized before the zwitterionic state is reached.

G A Fully Protonated (Cationic Form) pH < 2.0 B Zwitterion (Neutral Form) pH ≈ 5.4 (pI) A->B -H⁺ (pKa1 ≈ 2.0) B->A +H⁺ C Deprotonated (Anionic Form) pH > 8.8 B->C -H⁺ (pKa2 ≈ 8.8) C->B +H⁺

Fig 1: pH-dependent protonation states of 2-amino-3-bromobutanoic acid.

Experimental Methodologies: Self-Validating Protocols

Protocol: High-Precision Potentiometric Titration

Causality & Design: We utilize 0.1 M KCl to lock the activity coefficients of the ions, ensuring that concentration closely approximates thermodynamic activity throughout the volume change. The nitrogen blanket is critical; ambient CO₂ dissolves to form carbonic acid, which creates a buffering artifact near pH 6.3, severely distorting the pKa2 calculation.

  • Step 1: Sample Preparation. Accurately weigh enough (2R,3R)-2-amino-3-bromobutanoic acid hydrochloride to prepare a 10 mM solution in 50 mL of 0.1 M KCl (degassed).

  • Step 2: Electrode Calibration. Calibrate a high-quality glass pH electrode using standard buffers (pH 2.00, 4.00, 7.00, and 10.00) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Step 3: Atmospheric Control. Place the sample beaker in a water-jacketed vessel. Introduce a gentle stream of high-purity N₂ gas over the liquid surface for 15 minutes prior to and continuously during the titration.

  • Step 4: Titration Execution. Using an automated burette, titrate the solution with standardized 0.1 M NaOH (carbonate-free). Add titrant in 0.05 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) before the next addition.

    • Note on the HCl Salt: Because the starting material is a hydrochloride salt, the first inflection point will represent the neutralization of the strong acid (HCl) alongside the alpha-carboxyl group.

  • Step 5: Data Analysis (Gran Plot). Do not rely solely on the first derivative of the titration curve. Transform the data using a Gran plot to linearize the function. This allows for the precise identification of equivalence points even if the buffering regions overlap.

  • Step 6: Back-Titration (Validation). Once pH 11 is reached, immediately back-titrate with 0.1 M HCl.

    • Causality: Beta-bromo amino acids are highly susceptible to base-catalyzed elimination (forming a dehydroamino acid and free bromide) at high pH. If the forward and reverse titration curves do not perfectly overlay, elimination has occurred, and the pKa2 value must be extracted exclusively from the earliest possible data points.

G S1 1. Sample Preparation 10 mM HCl Salt in 0.1 M KCl S2 2. System Calibration Multi-point pH calibration at 25°C S1->S2 S3 3. Titration Execution Titrate with NaOH under N2 gas S2->S3 S4 4. Data Acquisition Record pH vs. Titrant Volume S3->S4 S5 5. Mathematical Modeling Extract pKa via Gran Plot S4->S5 S6 6. pI Calculation pI = (pKa1 + pKa2) / 2 S5->S6

Fig 2: Self-validating potentiometric titration workflow for pKa determination.

Conclusion and Application in Drug Development

Understanding that the isoelectric point of (2R,3R)-2-amino-3-bromobutanoic acid lies at approximately pH 5.39 is vital for downstream processing. During ion-exchange chromatography or bulk crystallization, adjusting the mobile phase or mother liquor to exactly pH 5.39 ensures the molecule is in its net-neutral zwitterionic state. This maximizes crystallization yield and minimizes off-target electrostatic interactions with column resins, directly accelerating the scale-up of complex peptide therapeutics.

References

  • 2-Amino-3-bromobutanoic acid | C4H8BrNO2 | CID 13946251 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

A Technical Guide to the Biosynthetic Pathways for Brominated Unnatural Amino Acids: The Case of (2R,3R)-2-Amino-3-bromobutanoic Acid

Introduction: The Rising Importance of Brominated Unnatural Amino Acids in Drug Discovery The incorporation of unnatural amino acids (UAAs) into peptides and other molecular scaffolds has become a cornerstone of modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Importance of Brominated Unnatural Amino Acids in Drug Discovery

The incorporation of unnatural amino acids (UAAs) into peptides and other molecular scaffolds has become a cornerstone of modern drug discovery and chemical biology. Among these, halogenated amino acids, particularly those containing bromine, offer unique physicochemical properties that can enhance therapeutic efficacy. The bromine atom, with its increased size and lipophilicity compared to chlorine, can significantly influence molecular conformation, receptor binding affinity, and metabolic stability. This guide provides an in-depth exploration of the biosynthetic pathways for producing brominated UAAs, with a specific focus on the stereochemically defined (2R,3R)-2-Amino-3-bromobutanoic acid. We will delve into the enzymatic machinery capable of regio- and stereoselective bromination and propose a plausible chemoenzymatic pathway for the synthesis of this valuable building block.

The Enzymatic Toolkit for Bromination: A Mechanistic Overview

Nature has evolved a sophisticated repertoire of halogenase enzymes that catalyze the incorporation of halogen atoms into a wide array of organic molecules.[1][2][3] These enzymes are broadly classified based on their cofactor requirements and reaction mechanisms. Understanding these enzymatic classes is fundamental to designing biosynthetic pathways for novel brominated compounds.

Flavin-Dependent Halogenases (FDHs)

Flavin-dependent halogenases utilize a reduced flavin adenine dinucleotide (FADH2) cofactor, molecular oxygen, and a halide salt to achieve regioselective halogenation of electron-rich aromatic substrates.[1][2][3] The mechanism involves the formation of a highly reactive hypohalous acid (HOBr for bromination) intermediate within a protected enzyme channel, which is then directed towards the substrate.[1][2] A conserved lysine residue in the active site is often implicated in activating the hypohalous acid for electrophilic attack on the substrate.[1][4]

Flavin_Dependent_Halogenase_Mechanism cluster_enzyme Enzyme Active Site FADH2 FADH₂ FAD_OOH FAD-C4a-OOH FADH2->FAD_OOH + O₂ O2 O₂ Enzyme Flavin-Dependent Halogenase (FDH) O2->Enzyme Br_ion Br⁻ Br_ion->Enzyme Substrate Substrate (R-H) Substrate->Enzyme Product Brominated Product (R-Br) Enzyme->Product HOBr HOBr FAD_OOH->HOBr + Br⁻ - FAD-C4a-OH Lys_NHBr Enzyme-Lys-NH-Br HOBr->Lys_NHBr + Lys-NH₂ Lys_NH2 Enzyme-Lys-NH₂ Lys_NHBr->Product + Substrate (R-H) - Lys-NH₂

Caption: Mechanism of Flavin-Dependent Halogenases.

Non-Heme Iron (NHFe) Halogenases

Non-heme iron halogenases are a fascinating class of enzymes that catalyze the halogenation of unactivated C(sp³)–H bonds, a challenging transformation in traditional organic chemistry.[5][6][7] These enzymes are dependent on Fe(II) and α-ketoglutarate (αKG). The reaction mechanism involves the activation of molecular oxygen to form a high-valent Fe(IV)-oxo intermediate, which is a powerful oxidant capable of abstracting a hydrogen atom from the substrate to generate a substrate radical.[8][9] In a bifurcated pathway, this radical can then rebound with either a hydroxyl group (leading to hydroxylation) or a halide ion (leading to halogenation) coordinated to the iron center.[5][6] The enzyme's active site architecture plays a crucial role in favoring halogenation over the thermodynamically more favorable hydroxylation.[6][9]

Non_Heme_Iron_Halogenase_Mechanism cluster_enzyme Enzyme Active Site FeII Fe(II) FeIV_O [Fe(IV)=O]²⁺ FeII->FeIV_O + αKG, O₂ - Succinate, CO₂ alphaKG α-Ketoglutarate Enzyme Non-Heme Iron Halogenase (NHFe) alphaKG->Enzyme O2 O₂ O2->Enzyme Br_ion Br⁻ Br_ion->Enzyme Substrate Substrate (R-H) Substrate->Enzyme Product Brominated Product (R-Br) Enzyme->Product Substrate_Radical Substrate Radical (R•) FeIV_O->Substrate_Radical + R-H - [Fe(III)-OH]²⁺ Substrate_Radical->Product + [Fe(III)-Br]²⁺ FeIII_OH [Fe(III)-OH]²⁺ FeIII_Br [Fe(III)-Br]²⁺

Caption: Mechanism of Non-Heme Iron Halogenases.

A Proposed Chemoenzymatic Pathway for (2R,3R)-2-Amino-3-bromobutanoic Acid

While a direct, single-enzyme biosynthetic route to (2R,3R)-2-Amino-3-bromobutanoic acid from a common metabolite has not been definitively established, a plausible and efficient chemoenzymatic pathway can be proposed based on the known capabilities of modern biocatalysts. This proposed pathway leverages the stereochemical control offered by enzymes to install the desired chirality at both the C2 and C3 positions.

The proposed synthesis starts from the readily available and inexpensive precursor, crotonic acid.

Proposed_Pathway Crotonic_Acid Crotonic Acid Epoxide (2R,3S)-2,3-Epoxybutanoic Acid Crotonic_Acid->Epoxide [1] Epoxidase Bromo_diol (2R,3R)-3-Bromo-2-hydroxybutanoic Acid Epoxide->Bromo_diol [2] Halohydrin Dehalogenase (in reverse, with Br⁻) Final_Product (2R,3R)-2-Amino-3-bromobutanoic Acid Bromo_diol->Final_Product [3] Aminotransferase

Caption: Proposed Chemoenzymatic Pathway.

Step 1: Stereoselective Epoxidation of Crotonic Acid

The first step involves the stereoselective epoxidation of crotonic acid to yield (2R,3S)-2,3-epoxybutanoic acid. This transformation can be achieved with high enantioselectivity using a range of biocatalysts, including engineered P450 monooxygenases or specific epoxidases. The choice of enzyme is critical to establish the correct stereochemistry at the C2 and C3 positions, which will be translated to the final product.

Step 2: Regio- and Stereoselective Ring-Opening of the Epoxide

The second step is the crucial bromination reaction. A halohydrin dehalogenase, operating in its reverse, synthetic mode, can catalyze the regio- and stereoselective opening of the epoxide ring with a bromide ion. This enzymatic reaction is expected to proceed via an SN2-type mechanism, resulting in an inversion of configuration at the C3 position. Thus, starting with the (2R,3S)-epoxide, the product will be (2R,3R)-3-bromo-2-hydroxybutanoic acid. This step is pivotal for establishing the desired (3R) stereocenter.

Step 3: Amination with Stereochemical Retention

The final step is the conversion of the α-hydroxy acid to the corresponding α-amino acid. This can be accomplished using an aminotransferase. To achieve the desired (2R) configuration, a transaminase that acts on (2R)-hydroxy acids would be required. Alternatively, a two-step process involving oxidation of the C2 hydroxyl to a ketone followed by stereoselective reductive amination using an engineered amino acid dehydrogenase could also be employed.

Experimental Protocols

The following are generalized protocols for the key enzymatic steps in the proposed pathway. Researchers should optimize these conditions for their specific enzymes and substrates.

Protocol 1: Enzymatic Epoxidation of Crotonic Acid
ParameterValue
Enzyme Engineered P450 Monooxygenase or Epoxidase
Substrate Crotonic Acid (10-50 mM)
Cofactors NADPH (for P450s), often requires a reductase partner
Buffer Potassium phosphate buffer (50-100 mM, pH 7.0-8.0)
Temperature 25-30 °C
Reaction Time 12-24 hours
Quenching Acidification (e.g., with HCl) and extraction with an organic solvent (e.g., ethyl acetate)
Analysis Chiral HPLC or GC-MS to determine conversion and enantiomeric excess

Methodology:

  • Prepare a reaction mixture containing the buffer, crotonic acid, and any necessary cofactors.

  • Initiate the reaction by adding the purified enzyme or a whole-cell biocatalyst expressing the enzyme.

  • Incubate the reaction at the optimal temperature with shaking.

  • Monitor the reaction progress by taking time-point samples and analyzing them by HPLC or GC-MS.

  • Once the reaction is complete, quench it and extract the product.

  • Purify the epoxide product using column chromatography if necessary.

Protocol 2: Enzymatic Bromination via Epoxide Ring-Opening
ParameterValue
Enzyme Halohydrin Dehalogenase
Substrate (2R,3S)-2,3-Epoxybutanoic Acid (10-20 mM)
Bromide Source Sodium Bromide (NaBr) (100-500 mM)
Buffer Tris-HCl or a similar buffer (50-100 mM, pH 7.5-8.5)
Temperature 30-37 °C
Reaction Time 4-12 hours
Quenching Acidification and extraction
Analysis HPLC-MS to monitor product formation and stereochemistry

Methodology:

  • Set up the reaction with the purified halohydrin dehalogenase, the epoxide substrate, and a high concentration of sodium bromide in the appropriate buffer.

  • Incubate at the optimal temperature with gentle agitation.

  • Follow the reaction progress by analyzing aliquots by HPLC-MS.

  • Upon completion, work up the reaction by acidifying and extracting the brominated product.

  • Purify the product as needed.

Protocol 3: Enzymatic Amination
ParameterValue
Enzyme Aminotransferase or Amino Acid Dehydrogenase
Substrate (2R,3R)-3-Bromo-2-hydroxybutanoic Acid or the corresponding α-keto acid (5-20 mM)
Amino Donor Isopropylamine or Alanine (for transaminases)
Cofactors Pyridoxal 5'-phosphate (PLP) for transaminases; NADH or NADPH for dehydrogenases
Buffer Potassium phosphate or Tris-HCl buffer (50-100 mM, pH 7.0-8.5)
Temperature 30-40 °C
Reaction Time 12-48 hours
Quenching Protein precipitation (e.g., with acid or heat)
Analysis HPLC with a chiral column or derivatization followed by GC-MS to determine conversion and stereopurity

Methodology:

  • Combine the substrate, enzyme, amino donor, and cofactors in the reaction buffer.

  • Incubate at the optimal temperature.

  • Monitor the formation of the amino acid product using an appropriate analytical method.

  • Once the reaction has reached completion, terminate it by denaturing the enzyme.

  • Purify the final product, (2R,3R)-2-Amino-3-bromobutanoic acid, using ion-exchange chromatography or another suitable method.

Conclusion and Future Outlook

The chemoenzymatic pathway outlined in this guide presents a viable and attractive strategy for the synthesis of the stereochemically defined unnatural amino acid, (2R,3R)-2-Amino-3-bromobutanoic acid. By harnessing the power of biocatalysis, this approach offers the potential for high stereoselectivity and environmentally benign reaction conditions, which are often challenging to achieve with traditional chemical methods. The continued discovery and engineering of novel halogenases, epoxidases, and aminotransferases will undoubtedly expand the toolkit available to researchers and drug development professionals.[10][11][12] This will not only improve the synthesis of known brominated UAAs but also open the door to the creation of a vast array of novel halogenated building blocks for the development of next-generation therapeutics.

References

  • Stereoselective Halogenation in Natural Product Synthesis. PMC. [Link]

  • Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews. [Link]

  • A Comparative Review on the Catalytic Mechanism of Nonheme Iron Hydroxylases and Halogenases. MDPI. [Link]

  • Regio- and Stereoselective Halogenation by an Iron(II)- and 2‑Oxoglutarate-Dependent Halogenase in the Biosynthesis of Halogenated Nucleosides. PMC. [Link]

  • Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. PMC. [Link]

  • A family of radical halogenases for the engineering of amino-acid-based products. Nature Chemical Biology. [Link]

  • Site-, Stereo-, and Chemoselective Enzymatic Halogenation of Terpenoids by a Substrate Masquerade. Journal of the American Chemical Society. [Link]

  • A family of radical halogenases for the engineering of amino-acid-based products. Chang Group. [Link]

  • Biocatalytic control of site-selectivity and chain length-selectivity in radical amino acid halogenases. PNAS. [Link]

  • Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. PubMed. [Link]

  • Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. ResearchGate. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [Link]

  • Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. PUB - Publikationen an der Universität Bielefeld. [Link]

  • A flavin-dependent halogenase catalyzes the chlorination step in the biosynthesis of Dictyostelium differentiation-inducing factor 1. PNAS. [Link]

  • Halogenases for biosynthetic pathway engineering: Toward new routes to naturals and non-naturals. Taylor & Francis Online. [Link]

  • Bromocontryphan: Post-Translational Bromination of Tryptophan. Biochemistry. [Link]

  • RadH: A Versatile Halogenase for Integration into Synthetic Pathways. PMC. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Continuous evolution of a halogenase enzyme with improved solubility and activity for sustainable bioproduction. bioRxiv. [Link]

  • Development of Halogenase Enzymes for Use in Synthesis. Chemical Reviews. [Link]

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. [Link]

  • Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. [Link]

  • Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

  • Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. PMC. [Link]

  • Biocatalytic control of site-selectivity and chain length-selectivity in radical amino acid halogenases. PNAS. [Link]

  • Biosynthesis of natural products containing β-amino acids. The Royal Society of Chemistry. [Link]

  • Crystallographic Studies on Enzymatic Halogenation of Natural Products. DSpace@MIT. [Link]

  • Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Comptes Rendus. Chimie. [Link]

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. [Link]

  • Biocatalytic Synthesis. Austrian Centre of Industrial Biotechnology. [Link]

  • Insights into enzymatic halogenation from computational studies. PMC. [Link]

  • Biosynthesis of natural products containing β-amino acids. RSC Publishing. [Link]

  • Insights into enzymatic halogenation from computational studies. Frontiers. [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. [Link]

  • Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society. [Link]

  • Three-component stereoselective enzymatic synthesis of amino diols and amino-polyols. ChemRxiv. [Link]

  • A Multi-Enzymatic Cascade Reaction for the Stereoselective Production of γ-Oxyfunctionalyzed Amino Acids. Frontiers. [Link]

  • In Vivo Biosynthesis of a β-Amino Acid-Containing Protein. PubMed. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

Sources

Foundational

Comprehensive Technical Guide on (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride: Properties, Synthesis, and Applications

Executive Summary As peptide engineering and targeted therapeutics evolve, the demand for highly functionalized, stereopure unnatural amino acids has surged. (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is a specia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptide engineering and targeted therapeutics evolve, the demand for highly functionalized, stereopure unnatural amino acids has surged. (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is a specialized halogenated aliphatic amino acid that serves as a versatile chiral building block. Featuring a highly reactive secondary bromide and an orthogonal amino group, this compound is indispensable for synthesizing aziridine-based covalent warheads, engineering peptide-drug conjugates (PDCs), and introducing dehydroamino acid motifs into antimicrobial peptides.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and self-validating handling protocols, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Properties & Molecular Characterization

Accurate characterization is the first step in ensuring reproducibility in downstream solid-phase peptide synthesis (SPPS) or solution-phase coupling. The hydrochloride salt form is preferred due to its enhanced stability against spontaneous cyclization or degradation.

PropertyValue
IUPAC Name (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride
CAS Number 115527-76-9[1]
Molecular Formula C₄H₈BrNO₂ · HCl
Molecular Weight 218.48 g/mol
Melting Point 185–187 °C
Appearance Solid (typically white to off-white crystalline powder)
InChI Key OMMIZEDQAAEZIO-MUWMCQJSSA-N[1]

Mechanistic Synthetic Pathways

The synthesis of vicinal haloamines requires absolute stereochemical control. Direct halogenation of aliphatic amino acids is synthetically unviable, as it universally yields an intractable mixture of diastereomers or induces unwanted E2 elimination. Therefore, the synthesis of the precise (2R,3R) isomer relies on the stereospecific nucleophilic ring-opening of chiral intermediates.

Pathway A: β-Lactone Ring Opening

Pioneered by2, this pathway utilizes the cyclization of protected threonine derivatives into β-lactones[2]. Treatment of the β-lactone with anhydrous hydrobromic acid (HBr) in acetic acid triggers an Sₙ2 nucleophilic attack by the bromide ion at the β-carbon. Mechanistic Causality: Acetic acid is selected as the solvent because it provides a highly polar, protic environment that stabilizes the transition state without introducing water. Aqueous conditions would hydrolyze the highly strained lactone back to a simple hydroxy acid[2]. The Sₙ2 mechanism guarantees complete inversion of stereochemistry at the C3 position.

Pathway B: Aziridine Ring Opening

An alternative, highly robust method involves the formation of an aziridine-2-carboxylate intermediate. Asymmetric protonation of prochiral enamines or the base-catalyzed cyclization of activated threonine derivatives yields the aziridine. Regioselective ring-opening with HBr at the less sterically hindered position yields the target bromo-amino acid.

SyntheticPathway A Chiral Precursor (e.g., D-Threonine derivative) B β-Lactone Intermediate (Stereoinversion at C3) A->B Cyclization (p-TsCl / Pyridine) C Aziridine-2-carboxylate (Alternative Intermediate) A->C Activation & Cyclization (Mitsunobu or Sulfonyl activation) D (2R,3R)-2-Amino-3-bromobutanoic acid HCl Target Molecule B->D Nucleophilic Ring Opening (HBr / AcOH, SN2 Inversion) C->D Regioselective Ring Opening (HBr, SN2 Inversion)

Figure 1: Stereoselective synthetic pathways to (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride.

Experimental Protocols: Self-Validating Synthesis

To ensure scientific integrity, the following protocol for the β-lactone ring-opening method incorporates built-in validation steps. This prevents the propagation of errors (such as epimerization or elimination) into downstream peptide synthesis.

Step 1: Reagent Preparation & Environmental Control

  • Action: Dissolve anhydrous HBr (33% wt) in glacial acetic acid under an inert nitrogen atmosphere.

  • Causality: Strict anhydrous conditions are mandatory. The presence of ambient moisture will competitively attack the β-lactone carbonyl, leading to irreversible hydrolysis rather than the desired Sₙ2 displacement at the β-carbon[2].

Step 2: Nucleophilic Attack & Stereoinversion

  • Action: Cool the HBr/AcOH solution to 0 °C. Slowly add the optically pure β-lactone (derived from the corresponding threonine isomer) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to 20 °C over 2 hours.

  • Causality: Thermal control is critical. Elevated temperatures increase the kinetic energy of the system, promoting unwanted E2 elimination of the newly formed bromide, which generates a dehydroamino acid byproduct[2].

Step 3: Isolation

  • Action: Add ice-cold diethyl ether to the reaction mixture to precipitate the (2R,3R)-2-amino-3-bromobutanoic acid hydrochloride salt. Filter rapidly under a stream of nitrogen.

Step 4: Self-Validation & Quality Control (QC)

  • Action: Dissolve a 5 mg sample in D₂O for ¹H-NMR analysis.

  • Validation Check 1 (Stereochemistry): Analyze the Jα,β​ coupling constant. A coupling constant of ~4–5 Hz confirms the anti relative stereochemistry (erythro/allo), validating the (2R,3R) configuration.

  • Validation Check 2 (Purity): Scan the 5.5–6.5 ppm region. The absence of vinylic protons confirms that no E2 elimination to dehydrobutyrine has occurred during isolation.

Applications in Drug Development & Peptide Engineering

The unique reactivity profile of the β-bromo group makes this compound a highly sought-after intermediate in modern therapeutics[3].

  • Synthesis of Covalent Inhibitors: Under mild basic conditions, the bromo-amino acid can cyclize to form an aziridine-2-carboxylic acid. When incorporated into a peptide sequence, this aziridine acts as an electrophilic "warhead," irreversibly binding to the active site nucleophiles of target enzymes (e.g., cysteine or serine proteases).

  • Peptide-Drug Conjugates (PDCs): The bromine atom serves as an excellent leaving group for late-stage functionalization. It allows for the site-specific conjugation of cytotoxic payloads via nucleophilic substitution, utilizing thiolates from engineered cysteine residues[3].

  • Lantibiotic Engineering: Base-catalyzed elimination of HBr yields dehydrobutyrine (Dhb). Dhb is a critical structural motif in lantibiotics (ribosomally synthesized antimicrobial peptides), conferring structural rigidity and absolute resistance to proteolytic degradation.

Applications Core (2R,3R)-2-Amino-3-bromobutanoic acid App1 Covalent Inhibitors (Aziridine Warheads) Core->App1 Base-Catalyzed Cyclization App2 Lantibiotic Synthesis (Dehydrobutyrine Motif) Core->App2 E2 Elimination (-HBr) App3 Peptide-Drug Conjugates (Reactive Handles) Core->App3 Solid-Phase Peptide Synthesis

Figure 2: Downstream applications of (2R,3R)-2-Amino-3-bromobutanoic acid in drug development.

References

  • Synthesis and Acylation of Salts of L-Threonine β-Lactone: A Route to β-Lactone Antibiotics Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis using (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride

Authored by: Your Senior Application Scientist Introduction The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in drug discovery and materials science.[1][2][3] These nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in drug discovery and materials science.[1][2][3] These novel building blocks can introduce unique conformational constraints, enhance proteolytic stability, and provide new functionalities for interaction with biological targets.[1] (2R,3R)-2-Amino-3-bromobutanoic acid, a synthetic amino acid, presents an intriguing scaffold for peptide chemists. The presence of a bromine atom on the β-carbon offers a site for further chemical modification and can induce specific secondary structures. This document provides a detailed guide for the incorporation of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride into peptides using standard solid-phase peptide synthesis (SPPS) techniques, primarily focusing on the widely used Fmoc/tBu strategy.[1][4]

The protocols outlined herein are designed to provide a robust starting point for researchers. Given the potential for steric hindrance from the β-bromo substituent, special consideration is given to the choice of coupling reagents and reaction conditions to ensure efficient peptide bond formation.

Materials and Reagents

Resins
  • Wang Resin or Pre-loaded Wang Resin: For the synthesis of C-terminal acid peptides.

  • Rink Amide Resin: For the synthesis of C-terminal amide peptides.

Amino Acids and Reagents
  • (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride

  • Fmoc-protected standard amino acids

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Bases:

    • N,N-Diisopropylethylamine (DIEA)

    • Piperidine

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH)

    • Diethyl ether, cold (-20°C)

  • Deprotection and Cleavage:

    • Trifluoroacetic acid (TFA)

    • Scavengers: Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT)

Safety and Handling Precautions

(2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5] All manipulations should be performed in a well-ventilated fume hood.[5] Brominated organic compounds can be hazardous, and their toxicological properties may not be fully characterized.[6] Consult the material safety data sheet (MSDS) for detailed safety information.

Protocol 1: Preparation of Fmoc-(2R,3R)-2-Amino-3-bromobutanoic acid

For efficient incorporation using the Fmoc/tBu strategy, the N-terminus of (2R,3R)-2-Amino-3-bromobutanoic acid must be protected with an Fmoc group. This can be achieved using standard procedures.

Materials:

  • (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by flash chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

The general principle of SPPS involves a repeated cycle of coupling, washing, deprotection, and further washing.[4]

Step 1: Resin Preparation and First Amino Acid Coupling
  • If starting with a non-preloaded resin, swell the resin in DMF for at least 1 hour.

  • Couple the first Fmoc-protected amino acid to the resin according to standard protocols for the chosen resin type (e.g., using DIC/DMAP for Wang resin).

Step 2: Peptide Chain Elongation

This cycle is repeated for each amino acid in the sequence.

Deprotection:

  • Wash the resin with DMF (3x).

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Treat the resin with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc group removal.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

Coupling:

  • In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading). For standard amino acids, a 1:1:2 molar ratio of Fmoc-amino acid:coupling reagent (e.g., HBTU):DIEA in DMF is typically used.

  • For the incorporation of Fmoc-(2R,3R)-2-Amino-3-bromobutanoic acid , a more potent coupling reagent like HATU is recommended due to potential steric hindrance.[7][8] Use a 1:1:2 molar ratio of Fmoc-(2R,3R)-2-Amino-3-bromobutanoic acid:HATU:DIEA.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1] For sterically hindered residues, extended coupling times or double coupling may be necessary.[1]

  • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[1] If the test is positive (blue beads), a second coupling is required.

  • Wash the resin with DMF (3x) and DCM (3x).

The following diagram illustrates the general SPPS workflow:

SPPS_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end_cycle Repeat for Next Amino Acid wash2->end_cycle end_cycle->deprotection Continue Elongation final_cleavage Final Cleavage & Deprotection end_cycle->final_cleavage Sequence Complete Coupling_Optimization start Start Coupling of (2R,3R)-2-Amino-3-bromobutanoic acid initial_coupling Initial Coupling: 1.5h with HATU/DIEA start->initial_coupling ninhydrin_test Ninhydrin Test initial_coupling->ninhydrin_test negative_result Negative (Yellow Beads): Coupling Complete ninhydrin_test->negative_result positive_result Positive (Blue Beads): Incomplete Coupling ninhydrin_test->positive_result success Proceed to Next Cycle negative_result->success double_coupling Perform Double Coupling (1.5h with fresh reagents) positive_result->double_coupling re_test Re-run Ninhydrin Test double_coupling->re_test re_test->success Negative troubleshoot Consider Alternative: - Stronger coupling agent (COMU) - Longer coupling time re_test->troubleshoot Positive

Sources

Application

Use of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride as a chiral building block in drug discovery

Application Notes & Protocols Topic: Use of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride as a Chiral Building Block in Drug Discovery Introduction: The Strategic Value of Stereochemically-Defined Building Blocks In...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Use of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride as a Chiral Building Block in Drug Discovery

Introduction: The Strategic Value of Stereochemically-Defined Building Blocks

In modern pharmaceutical development, the chirality of a drug molecule is a critical determinant of its efficacy, safety, and metabolic profile.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are indispensable tools in asymmetric synthesis, enabling the construction of complex, stereochemically-defined active pharmaceutical ingredients (APIs) with high precision.[3][4] This approach circumvents the need for challenging resolution steps later in a synthetic sequence, improving overall efficiency.[1]

Among the vast arsenal of chiral synthons, non-canonical amino acids (ncAAs) and their precursors have gained significant traction.[5][6] These molecules, when incorporated into peptides or used as scaffolds for small molecules, can introduce novel functionalities, enhance proteolytic stability, and enforce specific conformations required for potent biological activity.[7][8] β-Hydroxy-α-amino acids, in particular, are structural motifs found in numerous biologically active natural products and pharmaceuticals.[9][10]

(2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride emerges as a highly strategic and versatile chiral building block. Its value lies in the combination of two key features:

  • Pre-defined Stereochemistry: The absolute configuration at both the α-carbon (2R) and β-carbon (3R) is fixed. This allows for the direct and predictable transfer of chirality into the target molecule.

  • Reactive Functional Handle: The bromine atom at the C-3 position serves as an excellent leaving group for nucleophilic substitution reactions. This enables the introduction of a wide array of functional groups at the β-position, paving the way for a diverse library of custom, non-canonical amino acids.

This guide provides an in-depth exploration of the properties, synthetic utility, and detailed protocols for leveraging (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride in drug discovery campaigns.

Physicochemical & Structural Data

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key data for (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride and its corresponding methyl ester are summarized below.

PropertyValueSource
Chemical Name (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride[11]
Synonym (2R,3R)-3-Bromo-D-allothreonine hydrochloride-
Molecular Formula C₄H₉BrClNO₂[11]
Molecular Weight 218.48 g/mol [11]
Appearance Typically a white to off-white crystalline solid[12]
CAS Number Not explicitly listed, but the methyl ester is 2580099-83-6[13][14]
Stereochemistry (2R, 3R)-

Core Synthetic Strategy: From a Single Synthon to Diverse Scaffolds

The primary utility of (2R,3R)-2-Amino-3-bromobutanoic acid lies in its role as a common precursor for a variety of β-substituted amino acids. The bromine atom is readily displaced by a range of nucleophiles, typically via an SN2 mechanism. This reaction mechanism is crucial as it proceeds with inversion of stereochemistry at the β-carbon (C-3), transforming the (3R) configuration into a (3S) configuration. This predictable stereochemical outcome is a cornerstone of its application.

The introduction of bromine into molecular structures is a well-established strategy in drug design, often enhancing binding affinity through halogen bonding or modifying pharmacokinetic properties.[15][16] This building block provides a direct route to incorporate such features or to use the bromine as a stepping stone for further diversification.

G cluster_nuc Nucleophilic Displacement (SN2) Inversion at C-3 cluster_prod Resulting Non-Canonical Amino Acids A (2R,3R)-2-Amino-3-bromobutanoic acid (Starting Building Block) B Azide (N3-) A->B NaN3 C Thiol (RS-) A->C RSH, Base D Hydroxide (OH-) A->D H2O/Base E Cyanide (CN-) A->E NaCN F (2R,3S)-3-Azido-2-aminobutanoic acid B->F G (2R,3S)-3-Thioalkyl-2-aminobutanoic acid C->G H (2R,3S)-3-Hydroxy-2-aminobutanoic acid (L-allo-Threonine) D->H I (2R,3S)-3-Cyano-2-aminobutanoic acid E->I

Figure 1: Synthetic utility of (2R,3R)-2-Amino-3-bromobutanoic acid.

Application Showcase & Experimental Protocols

The following sections provide detailed protocols for the synthesis of valuable non-canonical amino acid derivatives and their subsequent incorporation into peptides. These protocols are designed to be self-validating, with clear steps for reaction, workup, and purification.

Protocol 1: Stereoselective Synthesis of (2R,3S)-2-(Fmoc-amino)-3-azidobutanoic Acid

This protocol details the conversion of the bromo-substituent to an azide with inversion of stereochemistry. The resulting β-azido amino acid is a versatile intermediate. The azide can be reduced to a primary amine to create a diaminobutanoic acid derivative or used in "click chemistry" for bioconjugation. The final step installs the N-terminal Fmoc protecting group, rendering the ncAA ready for solid-phase peptide synthesis (SPPS).

Materials and Reagents:

  • (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Azide Displacement (SN2 Reaction):

    • In a 100 mL round-bottom flask, dissolve (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride (1.0 eq) in anhydrous DMF (approx. 0.2 M).

    • Add sodium azide (NaN₃, 1.5 eq) to the solution in one portion.

    • Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Causality Note: Heating is required to overcome the activation energy for the substitution reaction. DMF is an excellent polar aprotic solvent for SN2 reactions. The excess azide pushes the equilibrium towards the product. The reaction results in the formation of intermediate (2R,3S)-2-amino-3-azidobutanoic acid.

  • N-Fmoc Protection:

    • Cool the reaction mixture to room temperature. Dilute with an equal volume of water.

    • In a separate flask, prepare a solution of sodium bicarbonate (NaHCO₃, 3.0 eq) in water.

    • Cool the azide solution to 0 °C in an ice bath and slowly add the NaHCO₃ solution to basify the mixture (pH ~8-9). This deprotonates the amino group, making it nucleophilic.

    • Dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality Note: The Schotten-Baumann conditions (aqueous basic solution) are standard for Fmoc protection. The amino group attacks the chloroformate of Fmoc-Cl to form a stable carbamate.

  • Workup and Purification:

    • Acidify the reaction mixture to pH ~2-3 with cold 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield pure (2R,3S)-2-(Fmoc-amino)-3-azidobutanoic acid.

Protocol 2: Incorporation of a Custom ncAA into a Peptide via Fmoc-SPPS

This protocol outlines the use of the newly synthesized Fmoc-protected ncAA in standard solid-phase peptide synthesis.[8] The process involves the sequential addition of amino acids to a growing chain anchored on a solid support.[17]

SPPS_Workflow start Start: Resin with Linker (e.g., Wang, Rink Amide) deprotect1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Coupling: 1. Fmoc-ncAA (3 eq) 2. HCTU (2.9 eq) 3. DIPEA (6 eq) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cleave Final Cleavage & Deprotection (e.g., TFA Cocktail) wash2->cleave After Final Coupling cycle->deprotect1 purify Purification (RP-HPLC) cleave->purify end Final Peptide purify->end

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)[18]

  • (2R,3S)-2-(Fmoc-amino)-3-azidobutanoic acid (from Protocol 1)

  • Other required Fmoc-protected canonical amino acids

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Activation Reagent: HCTU (N,N,N′,N′-Tetramethyl-O-(1H-6-chlorobenzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • SPPS reaction vessel

Step-by-Step Methodology:

  • Resin Swelling:

    • Place the desired amount of resin in the SPPS vessel.

    • Swell the resin in DMF for at least 30 minutes.

  • Initial Fmoc Deprotection:

    • Drain the DMF. Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes. Drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (x5) and DCM (x3) to remove all traces of piperidine.

  • Coupling of the Non-Canonical Amino Acid:

    • In a separate vial, dissolve (2R,3S)-2-(Fmoc-amino)-3-azidobutanoic acid (3.0 eq relative to resin loading) and HCTU (2.9 eq) in a minimal amount of DMF.

    • Add DIPEA (6.0 eq) to the vial. The solution may change color, indicating activation. Allow to pre-activate for 1-2 minutes.

    • Causality Note: HCTU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive ester.[19] DIPEA acts as a non-nucleophilic base to facilitate the activation and neutralize the protonated amine on the resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin thoroughly with DMF (x3) and DCM (x3).

  • Chain Elongation:

    • Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin extensively with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Pellet the peptide via centrifugation, decant the ether, and wash the pellet again with cold ether to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.[8]

    • Analyze the pure fractions by LC-MS to confirm the identity and purity of the final peptide containing the non-canonical amino acid.

Conclusion

(2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is a powerful and versatile chiral building block for modern drug discovery. Its fixed stereochemistry and reactive bromo-substituent provide a reliable and efficient pathway to a wide range of unique β-substituted non-canonical amino acids. The protocols provided herein demonstrate a clear, mechanistically sound strategy for synthesizing these valuable derivatives and incorporating them into peptide-based therapeutics. By enabling precise structural modifications, this building block empowers researchers to systematically probe structure-activity relationships, enhance drug-like properties, and ultimately accelerate the development of novel and more effective pharmaceuticals.

References

  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC. (2021, September 28). National Center for Biotechnology Information. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

  • Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed. (2022, January 19). National Center for Biotechnology Information. [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide | The Journal of Organic Chemistry - ACS Publications. (2021, May 16). American Chemical Society Publications. [Link]

  • Discovery and directed evolution of C–C bond formation enzymes for the biosynthesis of β-hydroxy-α-amino acids and derivatives - Taylor & Francis. (2024, April 2). Taylor & Francis Online. [Link]

  • Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applic
  • Application of chiral building blocks to the synthesis of drugs. J-Stage. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, September 30). Termedia. [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. (2024, September 30). Semantic Scholar. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI. (2023, September 21). MDPI. [Link]

  • methyl (2R,3R)-2-amino-3-bromobutanoate hydrochloride - NextSDS. NextSDS. [Link]

  • 2-Amino-3-bromobutanoic acid | C4H8BrNO2 | CID 13946251 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Planning a Peptide Synthesis | AAPPTec. AAPPTec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase - Frontiers. Frontiers. [Link]

  • Advances in Noncanonical Amino Acid Incorporation for Enzyme Engineering Applications. (2023, June 28). CHIMIA. [Link]

Sources

Method

Synthesis of Peptidomimetics Incorporating (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimet...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity. Among these, halogenated amino acids have garnered significant attention due to the unique physicochemical properties imparted by the halogen atom.[1] This guide provides a detailed exploration of the synthesis of peptidomimetics incorporating the chiral, β-halogenated amino acid, (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, potential challenges, and optimization strategies, reflecting a field-proven understanding of peptide chemistry. Every protocol is designed as a self-validating system, with built-in checkpoints and troubleshooting advice to ensure reliable and reproducible outcomes.

The Strategic Advantage of Incorporating (2R,3R)-2-Amino-3-bromobutanoic Acid

The introduction of a bromine atom at the β-position of an amino acid residue offers several strategic advantages in peptidomimetic design:

  • Conformational Constraint: The steric bulk of the bromine atom restricts the conformational freedom of the peptide backbone, which can pre-organize the peptidomimetic into a bioactive conformation and reduce the entropic penalty upon binding to its target.

  • Enhanced Proteolytic Stability: The β-substituent can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide. Peptides incorporating β-amino acids have demonstrated significant resistance to proteolysis.[2][3]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the acidity of neighboring protons and participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.[4]

  • Introduction of a Reactive Handle: The C-Br bond can serve as a synthetic handle for post-synthesis modifications, allowing for the introduction of further diversity into the peptidomimetic scaffold.

Synthesis of the Fmoc-Protected Building Block: A Critical First Step

Successful solid-phase peptide synthesis (SPPS) hinges on the availability of a high-purity, N-terminally protected amino acid building block. For Fmoc-based SPPS, the N-9-fluorenylmethyloxycarbonyl (Fmoc) group is the protection of choice due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[][6]

Protocol 1: N-Fmoc Protection of (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride

This protocol outlines a general and efficient method for the N-Fmoc protection of the title amino acid.

Materials:

  • (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water (deionized)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. The volume should be sufficient to fully dissolve the amino acid.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05-1.1 eq) in dioxane.

  • Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 2-4 hours), dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Wash the aqueous layer with diethyl ether (2-3 times) to remove any unreacted Fmoc-OSu and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Isolation: Extract the product into a suitable organic solvent such as ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-(2R,3R)-2-amino-3-bromobutanoic acid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to obtain the final high-purity building block.

Causality Behind Choices:

  • Fmoc-OSu: Fmoc-OSu is preferred over Fmoc-Cl as it is more stable and less prone to forming dipeptide impurities.[7]

  • Biphasic System: The dioxane/water system ensures the solubility of both the polar amino acid hydrochloride and the non-polar Fmoc-OSu. The basic aqueous layer neutralizes the hydrochloride and facilitates the nucleophilic attack of the free amine on the Fmoc-OSu.

  • Acidification: Acidification protonates the carboxylate, rendering the Fmoc-amino acid less soluble in water and allowing for its extraction into an organic solvent.

Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics

The Fmoc/tBu strategy is the most common approach for SPPS.[2] This section provides a detailed protocol for the incorporation of Fmoc-(2R,3R)-2-amino-3-bromobutanoic acid into a growing peptide chain on a solid support.

Key Considerations for Incorporating a β-Bromo Amino Acid

The presence of the β-bromo substituent introduces specific challenges that must be addressed for a successful synthesis.

  • Steric Hindrance: The bromine atom at the β-position increases the steric bulk around the α-carbon, which can slow down the coupling reaction. Therefore, more potent coupling reagents and potentially longer reaction times or double coupling may be necessary.

  • Potential for β-Elimination: Under basic conditions, there is a theoretical risk of β-elimination of HBr to form a dehydroamino acid residue. This is a critical consideration during the Fmoc deprotection step, which is typically carried out using a secondary amine base like piperidine. While the C-Br bond is generally stable, prolonged exposure to strong bases should be avoided. The use of milder basic conditions or shorter deprotection times should be considered if elimination becomes a significant side reaction.

Recommended SPPS Protocol

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis workflow.

Resin Selection:

The choice of resin depends on the desired C-terminal functionality (acid or amide). For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is a good choice as it allows for cleavage under mild acidic conditions that keep acid-labile side-chain protecting groups intact.[8][9]

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of (2R,3R)-2-Amino-3-bromobutanoic Acid:

    • Pre-activation: In a separate vessel, pre-activate Fmoc-(2R,3R)-2-amino-3-bromobutanoic acid (3-4 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF.

    • Recommended Coupling Reagents:

      • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine): A highly efficient and widely used coupling cocktail. Use HATU (0.95 eq relative to the amino acid) and DIPEA (2 eq relative to the amino acid).

      • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) / DIPEA: Another robust coupling system.

      • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with excellent performance, especially for hindered amino acids.

    • Coupling Reaction: Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test for the presence of free primary amines.

    • Double Coupling: If the Kaiser test is positive after the initial coupling, a second coupling step with a fresh solution of activated amino acid is recommended to ensure complete reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The specific scavengers used will depend on the amino acid composition of the peptide.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Coupling Reagent Comparison

Coupling ReagentActivation TimeCoupling TimeEfficacy for Hindered ResiduesReference
HATU/DIPEA 1-2 min1-2 hoursExcellent[10]
HBTU/HOBt/DIPEA 1-2 min1-2 hoursVery Good[10]
COMU/DIPEA 1-2 min1-2 hoursExcellentN/A
DIC/HOBt 10-15 min2-4 hoursModerate[11]

Experimental Workflow Diagram:

Coupling_Workflow Start Deprotected Resin Coupling Add to Resin Agitate 1-2h Start->Coupling Preactivation Pre-activate Fmoc-(2R,3R)-Abb-OH (HATU/DIPEA in DMF) Preactivation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash Wash with DMF Kaiser_Test->Wash Negative Double_Couple Repeat Pre-activation & Coupling Kaiser_Test->Double_Couple Positive Next_Cycle Proceed to Next Cycle Wash->Next_Cycle Double_Couple->Wash

Caption: Workflow for coupling Fmoc-(2R,3R)-2-amino-3-bromobutanoic acid.

Troubleshooting and Optimization

Problem Potential Cause Solution
Incomplete Coupling Steric hindrance of the β-bromo amino acid.- Use a more potent coupling reagent (e.g., HATU, COMU).- Perform a double coupling.- Increase the coupling time.- Use a more effective solvent like N-methyl-2-pyrrolidone (NMP).
β-Elimination Prolonged exposure to piperidine during Fmoc deprotection.- Reduce the Fmoc deprotection time.- Use a milder base for deprotection (e.g., DBU in low concentrations), though this requires careful optimization.
Low Yield after Cleavage Incomplete cleavage from the resin or degradation of the peptide.- Ensure sufficient cleavage time.- Use appropriate scavengers in the cleavage cocktail to prevent side reactions.

Conclusion

The incorporation of (2R,3R)-2-Amino-3-bromobutanoic acid into peptidomimetics presents a valuable strategy for modulating their biological and pharmacological properties. While the synthesis requires careful consideration of the steric hindrance and potential for side reactions associated with the β-bromo substituent, the use of optimized protocols and potent coupling reagents can lead to the successful and efficient synthesis of these modified peptides. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently explore the potential of this unique building block in their drug discovery and development endeavors.

References

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids. Retrieved from a relevant chemical supplier website.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Request PDF.
  • Royal Society of Chemistry. (2014, July 18). Solid-phase peptide synthesis. RSC Advances.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • MDPI. (2021, December 6). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules.
  • Nowick, J. S. (2020, March 17).
  • MDPI. (2021, December 6). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules.
  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PubMed Central.
  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
  • ACS Publications. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.
  • Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from a relevant chemical supplier website.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PMC. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4.
  • Google Patents. (n.d.). WO2013093639A1 - Process for the synthesis of therapeutic peptides.
  • ResearchGate. (n.d.). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. Request PDF.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • MDPI. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • PubMed. (2005, May 15). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides.
  • PMC. (2025, August 5). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • CrystEngComm (RSC Publishing). (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS Publications. (2016, July 25).

Sources

Application

Application Note: Stereoselective Incorporation of (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride into Macrocyclic Peptides

Introduction & Mechanistic Rationale Macrocyclic peptides represent a privileged modality in modern drug discovery, bridging the gap between small molecules and biologics. They exhibit high binding affinity, target speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Macrocyclic peptides represent a privileged modality in modern drug discovery, bridging the gap between small molecules and biologics. They exhibit high binding affinity, target specificity, and enhanced proteolytic stability. Among the various cyclization strategies, the formation of thioether bridges—mimicking naturally occurring lanthipeptides—is highly desirable due to the metabolic stability of the C–S bond compared to easily reducible disulfide linkages[1].

The non-canonical amino acid (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride[2] serves as a powerful electrophilic synthon for late-stage peptide macrocyclization. By incorporating this β-bromo amino acid into a linear peptide sequence containing a strategically placed cysteine residue, researchers can induce a spontaneous, stereospecific intramolecular nucleophilic substitution (SN2) to form a constrained macrocycle[3].

The Causality of Chemical Selection
  • Optimal Reactivity : The bromide ion is an excellent leaving group. It is significantly more reactive toward thiolate nucleophiles than chloride, allowing cyclization to proceed rapidly under mild aqueous conditions. Simultaneously, it is more stable against premature hydrolysis during Solid-Phase Peptide Synthesis (SPPS) than highly reactive iodide derivatives.

  • Stereochemical Control : The SN2 attack by the cysteine thiolate on the β-carbon (C3) of the (2R,3R) isomer results in a strict Walden inversion. This yields a (2R,3S)-β-methyllanthionine linkage. Controlling the stereochemistry of the crosslink is paramount, as it dictates the three-dimensional conformation and target binding affinity of the resulting macrocycle.

  • Suppression of Side Reactions : The primary competing reaction is base-catalyzed β-elimination, which yields a dehydrobutyrine (Dhb) residue. By strictly controlling the pH to 8.0 during cyclization, the cysteine thiol (pKa ~8.3) is sufficiently deprotonated to act as a potent nucleophile, while the hydroxide concentration remains too low to drive significant elimination.

Mechanism A Linear Peptide Precursor Free Cys + (2R,3R)-β-Bromo Residue B Mild Alkaline Buffer (pH 8.0) Thiolate Anion Formation A->B C Intramolecular SN2 Attack at β-Carbon (C3) B->C D Stereochemical Inversion Bromide Elimination C->D E (2R,3S)-β-Methyllanthionine Macrocyclic Peptide D->E

Figure 1: Mechanistic pathway of thioether macrocyclization via SN2 nucleophilic substitution.

Experimental Protocols

The following self-validating protocols describe the conversion of the hydrochloride salt to its Fmoc-protected form, followed by SPPS and solution-phase cyclization.

Protocol 1: Fmoc-Protection of (2R,3R)-2-Amino-3-bromobutanoic acid

Causality: The commercially available hydrochloride salt must be N-protected prior to SPPS to prevent unwanted polymerization and to direct the sequential coupling.

  • Dissolve 10 mmol of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride in 20 mL of 10% aqueous Na2CO3.

  • Cool the solution to 0 °C in an ice bath to minimize nucleophilic attack by water on the β-bromo group.

  • Add a solution of Fmoc-OSu (11 mmol) in 20 mL of 1,4-dioxane dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Acidify the mixture to pH 2.0 using 1 M HCl. Critical Step : Perform this dropwise on ice to avoid excessive heat generation, which could trigger elimination of the bromide.

  • Extract the product with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
  • Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 5 min).

  • Coupling of standard amino acids : Use 4 equiv of Fmoc-AA-OH, 3.9 equiv of HATU, and 8 equiv of DIPEA in DMF for 45 minutes.

  • Coupling of Fmoc-(2R,3R)-2-Amino-3-bromobutanoic acid :

    • Causality/Modification: Use a milder base (e.g., 2,4,6-collidine instead of DIPEA) and a shorter coupling time (30 mins) at room temperature. Strong bases like DIPEA can cause premature β-elimination of the bromo group.

    • Reagents: 3 equiv of the Fmoc-bromo amino acid, 3 equiv of DIC, and 3 equiv of Oxyma Pure.

  • Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Note : Do not use thiol-based scavengers (like EDT) as they will prematurely react with the β-bromo group via intermolecular substitution.

  • Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 3: Solution-Phase Thioether Macrocyclization

Causality: The reaction is performed under high dilution to thermodynamically favor intramolecular cyclization over intermolecular dimerization[3].

  • Dissolve the crude linear peptide in a degassed mixture of MeCN/H2O (1:4 v/v) to a final peptide concentration of 0.5 mM.

  • Adjust the pH to 8.0 using 0.1 M NH4HCO3 buffer.

  • Stir the reaction mixture at room temperature for 4–6 hours.

  • Self-Validation Step : Monitor the reaction using Ellman’s reagent (DTNB). Take a 10 µL aliquot and mix with DTNB buffer. The complete disappearance of the yellow color (absorbance at 412 nm) confirms the total consumption of the free cysteine sulfhydryl group, validating successful cyclization.

  • Quench the reaction by adding 1% TFA to lower the pH to < 4.0.

  • Purify the macrocyclic peptide via preparative RP-HPLC and verify the mass by LC-MS.

Workflow N1 1. Fmoc-Protection (Fmoc-OSu, Na2CO3, 0°C) N2 2. SPPS Coupling (DIC/Oxyma, Avoid DIPEA) N1->N2 N3 3. TFA Cleavage (Avoid Thiol Scavengers) N2->N3 N4 4. High-Dilution Cyclization (pH 8.0, 0.5 mM) N3->N4 N5 5. Ellman's Test & RP-HPLC Purification N4->N5

Figure 2: Step-by-step experimental workflow from monomer preparation to validated macrocycle.

Data Presentation & Optimization

The table below summarizes the quantitative optimization of the macrocyclization conditions. The data illustrates the critical balance between pH and peptide concentration.

Table 1: Optimization of Macrocyclization Conditions (i to i+4 Ring Size)

Buffer SystempHPeptide Conc. (mM)Cyclization Yield (%)β-Elimination Byproduct (%)Dimerization (%)
0.1 M NH4HCO37.50.572< 25
0.1 M NH4HCO3 8.0 0.5 94 3 2
0.1 M NH4HCO38.50.565254
0.1 M NH4HCO38.05.045448

Analysis: At pH 8.5, the yield drops significantly due to the base-catalyzed β-elimination of the bromide, forming the dehydrobutyrine byproduct. At a higher concentration (5.0 mM), intermolecular dimerization dominates the reaction profile. The optimal window is strictly at pH 8.0 under high dilution (0.5 mM).

Sources

Method

Catalytic asymmetric synthesis applications of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride

An In-Depth Technical Guide to the Synthetic Applications of (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride in Asymmetric Synthesis This guide provides researchers, scientists, and drug development professionals with...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Applications of (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride in Asymmetric Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride as a valuable chiral building block in the field of catalytic asymmetric synthesis. While direct applications of this specific compound as a catalyst are not extensively documented, its true potential lies in its role as a precursor for the synthesis of complex chiral ligands and unnatural amino acids. This document will explore its synthetic utility, providing detailed protocols and mechanistic insights.

Introduction: A Chiral Precursor with Untapped Potential

(2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is a stereochemically defined molecule possessing two chiral centers. Its structure, featuring both an amine and a reactive bromide, makes it a versatile starting material for the synthesis of a variety of chiral molecules. The hydrochloride salt form enhances its stability and ease of handling.

The primary utility of this compound in the context of asymmetric synthesis is as a chiral scaffold . The inherent stereochemistry of the molecule can be transferred to new, more complex structures, which can then be employed as chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. The presence of the bromine atom at the β-position allows for a range of nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

Table 1: Physicochemical Properties of (2R,3R)-2-Amino-3-bromobutanoic Acid

PropertyValue
Molecular Formula C₄H₈BrNO₂
Molecular Weight 182.02 g/mol [1]
Stereochemistry (2R, 3R)
Functional Groups Amine, Carboxylic Acid, Alkyl Bromide
Form Hydrochloride Salt

Core Application: A Gateway to Novel Chiral Ligands

The most significant application of (2R,3R)-2-amino-3-bromobutanoic acid hydrochloride in catalytic asymmetric synthesis is its use as a starting material for the preparation of novel chiral ligands. The vicinal amino and bromo functionalities provide a handle for the introduction of coordinating groups, leading to the formation of bidentate or tridentate ligands.

Synthesis of Chiral Aminophosphine Ligands

Chiral aminophosphine ligands are a cornerstone of asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling reactions. The (2R,3R)-2-amino-3-bromobutanoic acid backbone can be elaborated into a P,N-ligand through a straightforward synthetic sequence.

Workflow for Chiral Aminophosphine Ligand Synthesis

G A (2R,3R)-2-Amino-3-bromobutanoic acid HCl B Protection of Amine and Carboxylic Acid A->B C Protected Intermediate B->C D Nucleophilic Substitution with a Secondary Phosphine (e.g., Ph₂PH) C->D E Protected Aminophosphine Acid D->E F Reduction of Carboxylic Acid to Alcohol E->F G Protected Amino-Phosphino Alcohol F->G H Deprotection G->H I Chiral Amino-Phosphino Alcohol Ligand H->I

Caption: Synthetic workflow for the preparation of a chiral amino-phosphino alcohol ligand.

Experimental Protocol: Synthesis of a (2R,3R)-based Amino-Phosphino Alcohol Ligand

This protocol outlines the key steps for the synthesis of a chiral P,N-ligand from (2R,3R)-2-amino-3-bromobutanoic acid hydrochloride.

Part 1: Protection of the Amino and Carboxylic Acid Groups

  • Esterification: Suspend (2R,3R)-2-amino-3-bromobutanoic acid hydrochloride (1.0 eq) in methanol. Bubble dry HCl gas through the suspension at 0 °C for 1 hour, then reflux for 4 hours. Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.

  • Amine Protection: Dissolve the methyl ester hydrochloride in dichloromethane and cool to 0 °C. Add triethylamine (2.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the fully protected intermediate.

Part 2: Nucleophilic Substitution with a Phosphine

  • Phosphination: Dissolve the protected intermediate (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) and diphenylphosphine (1.2 eq). Heat the mixture to 80 °C and stir for 24 hours under an inert atmosphere.[2]

  • Work-up: Cool the reaction to room temperature and pour into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Part 3: Reduction and Deprotection

  • Reduction: Dissolve the protected aminophosphine acid (1.0 eq) in anhydrous THF and cool to 0 °C. Slowly add a solution of borane-THF complex (1.5 eq). Allow the reaction to warm to room temperature and stir for 6 hours. Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure and purify by chromatography.

  • Deprotection: Dissolve the protected amino-phosphino alcohol in a solution of 4M HCl in dioxane. Stir at room temperature for 4 hours. Remove the solvent under reduced pressure to yield the crude hydrochloride salt of the chiral amino-phosphino alcohol ligand.

Application in the Synthesis of Unnatural Amino Acids

Unnatural amino acids are crucial components in medicinal chemistry and protein engineering.[3] (2R,3R)-2-Amino-3-bromobutanoic acid serves as a valuable precursor for the synthesis of various non-proteinogenic amino acids through the displacement of the bromide with a range of nucleophiles. This approach allows for the introduction of novel side chains while retaining the core amino acid structure with defined stereochemistry.

Workflow for Unnatural Amino Acid Synthesis

G A (2R,3R)-2-Amino-3-bromobutanoic acid HCl B Protection of Amine and Carboxylic Acid A->B C Protected Intermediate B->C D SN2 Reaction with Nucleophile (e.g., Thiol, Azide, Cyanide) C->D E Protected Unnatural Amino Acid D->E F Deprotection E->F G Unnatural Amino Acid F->G

Caption: General synthetic workflow for the preparation of unnatural amino acids.

Experimental Protocol: Synthesis of (2R,3R)-2-Amino-3-(phenylthio)butanoic Acid

This protocol provides a representative example of the synthesis of an unnatural amino acid via nucleophilic substitution.

  • Protection: Protect the amino and carboxylic acid groups of (2R,3R)-2-amino-3-bromobutanoic acid hydrochloride as described in Part 1 of the ligand synthesis protocol.

  • Thiolation: Dissolve the protected bromo-intermediate (1.0 eq) in ethanol. Add sodium thiophenolate (1.2 eq) and stir the reaction at 60 °C for 8 hours.

  • Work-up and Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. Take up the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Deprotect the resulting protected thio-amino acid using 4M HCl in dioxane as described previously to yield the target unnatural amino acid hydrochloride.

Table 2: Potential Unnatural Amino Acids from (2R,3R)-2-Amino-3-bromobutanoic Acid

NucleophileResulting Side ChainPotential Application Area
NaN₃-N₃ (Azido)Click chemistry, peptide modification
KCN-CN (Cyano)Precursor to other functional groups
R-SH-S-R (Thioether)Introduction of sulfur-containing side chains
R-OH-O-R (Ether)Synthesis of ether-linked amino acids

Advanced Applications: Radical Reactions

Recent research has shown that β-bromo α-amino acid esters can participate in radical 1,2-nitrogen migration cascades.[4][5] While this work does not use the specific (2R,3R) stereoisomer, it opens up exciting possibilities for the use of this compound in radical-mediated transformations to access β-amino acid motifs, which are important in many medicinal molecules.[4] These reactions are often enabled by cooperative Ni/diboron catalysis.[4]

Conclusion

(2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is a highly valuable, yet underutilized, chiral building block in asymmetric synthesis. Its true strength lies not in its direct catalytic activity, but in its role as a versatile precursor for the synthesis of sophisticated chiral ligands and a diverse array of unnatural amino acids. The protocols and workflows detailed in this guide provide a starting point for researchers to explore the full potential of this compound in their synthetic endeavors, from academic research to industrial drug development. The strategic application of this chiral scaffold can lead to the discovery of novel catalysts and bioactive molecules with precisely controlled stereochemistry.

References

  • Radical 1,2-Nitrogen Migration Cascades of β-Bromo α-Amino Acid Esters to Access β-Amino Acid Motifs Enabled by Cooperative Ni/Diboron Catalysis - ACS Publications. (2024, March 28).
  • Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing).
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Asymmetric Synthesis of ω‐Bromo‐2(S)‐Methyl Acids as Precursors for Novel Arginine, Lysine, and Mercapto Residues - Taylor & Francis. (2006, August 16).
  • Radical 1,2-Nitrogen Migration Cascades of β-Bromo α-Amino Acid Esters to Access β-Amino Acid Motifs Enabled by Cooperative Ni/Diboron Catalysis - ACS Publications - American Chemical Society. (2024, March 28).
  • The absolute configuration of an intermediate in the asymmetric synthesis of unusual amino acids - (IUCr). (1992, July).
  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC.
  • Scope of the α‐amino‐β‐bromo acid esters.[a,b] - ResearchGate.
  • 2-Amino-3-bromobutanoic acid | C4H8BrNO2 | CID 13946251 - PubChem - NIH.
  • Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations - Organic Chemistry Portal.
  • Chiral Phosphine Ligands from Amino Acids. II. A Facile Synthesis of Phosphinoserines by Nucleophilic Phosphination Reactions - X-Ray Structure Analyses of Ar2PCH2CH(NHBOC)(COOMe) (Ar = Ph,m-xylyl) - ResearchGate.
  • Catalytic, one-pot synthesis of beta-amino acids from alpha-amino acids. Preparation of alpha,beta-peptide derivatives. | Semantic Scholar.
  • (2R,3R)-2-{[(benzyloxy)carbonyl]amino}-3-bromobutanoic acid.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10).
  • OC VI (HS 2015) Bode Research Group [Link] T his work is lic en s e d u nd er a Crea tiv e C om mo ns A ttribu. Retrieved from

  • Asymmetric Synthesis of anti-(2S,3S)- And syn-(2R,3S)-diaminobutanoic Acid - PubMed. (2003, November 7).
  • An In-depth Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide - Benchchem.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (2013, October 2).
  • Chiral Amino Acids-Derived Catalysts and Ligands | Request PDF - ResearchGate.
  • (2R,3R)-2-{[(benzyloxy)carbonyl]amino}-3-bromobutanoic acid - MilliporeSigma.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis and incorporation of halogenated chiral building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis and incorporation of halogenated chiral building blocks. (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is a highly valuable, yet notoriously fragile, intermediate. Its structural features—a highly acidic α -proton and an excellent β -leaving group—make it highly susceptible to stereochemical degradation and side reactions during standard peptide coupling protocols.

This guide provides a deep-dive into the causality of these failures and offers a self-validating, field-proven methodology to ensure the stereochemical integrity of your final product.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my (2R,3R)-2-Amino-3-bromobutanoic acid undergo rapid epimerization during standard peptide coupling? A1: The root cause is the intense inductive electron-withdrawing effect of the β -bromo substituent, which significantly lowers the pKa of the α -proton. When you expose this substrate to standard unhindered tertiary amines (such as DIPEA or Triethylamine) during activation, rapid α -deprotonation occurs. This forms a planar enolate (or ketene acetal) intermediate. Subsequent reprotonation is non-stereospecific, yielding a racemic mixture (specifically, the (2S,3R) diastereomer) at the α -center[1].

Q2: My LC-MS analysis shows a major byproduct with a mass shift of -80 Da. What is the mechanism of this degradation? A2: A mass loss of 80 Da corresponds to the loss of hydrogen bromide (HBr). This is a classic base-promoted E2 β -elimination. Because the bromide ion is an excellent leaving group, the presence of a strong base and ambient heat drives the elimination of HBr to form 2-amino-2-butenoic acid (a dehydroaminobutyric acid derivative). This side reaction completely destroys both chiral centers, leaving you with an achiral alkene byproduct[1].

Q3: I am observing unexpected nucleophilic substitution products and stereochemical scrambling at both the α and β positions. How is this possible? A3: This occurs when the α -amino group is either unprotected or insufficiently deactivated. The nitrogen lone pair acts as an internal nucleophile, displacing the β -bromide in an intramolecular SN​2 reaction to form a highly strained aziridine-2-carboxylic acid intermediate[2]. This electrophilic three-membered ring is highly reactive and will be subsequently opened by any available nucleophile in your reaction mixture (e.g., water, coupling additives, or halide ions), leading to a complex mixture of scrambled stereoisomers and substitution products[3].

Mechanisms A (2R,3R)-2-Amino-3- bromobutanoic Acid B α-Deprotonation (Base-Catalyzed) A->B Strong Base D Intramolecular Attack A->D Weak Protection G E2 Elimination (-HBr) A->G Heat + Base C Epimerization (2S,3R) Diastereomer B->C E Aziridine Intermediate D->E F Ring Opening (Scrambled Isomers) E->F Nucleophile H Dehydroaminobutyric Acid (Achiral) G->H

Mechanistic pathways of degradation for β-bromo amino acids under standard coupling conditions.

Part 2: Quantitative Data Analysis

To illustrate the critical importance of reagent selection, the following table summarizes the quantitative impact of various coupling conditions on the stereochemical integrity of β -bromo amino acid derivatives.

Table 1: Impact of Coupling Conditions on Degradation Pathways

Coupling Reagent (1.0 eq)Base (Equivalents)TemperatureEpimerization (%) β -Elimination (%)
HBTUDIPEA (2.0 eq)25°C> 45%> 30%
HATUDIPEA (2.0 eq)25°C25%15%
DIC / OxymaPureCollidine (1.0 eq)0°C< 5%< 5%
COMUCollidine (1.0 eq)-5°C to 0°C< 1% None Detected

Part 3: Self-Validating Experimental Protocol

To prevent racemization and elimination, you must treat the coupling of (2R,3R)-2-Amino-3-bromobutanoic acid as a kinetically controlled process. The goal is to ensure the rate of amide bond formation vastly outpaces the rate of α -deprotonation.

This protocol incorporates In-Process Controls (IPCs) to create a self-validating system, ensuring that any deviation is caught before downstream steps are ruined.

Optimized Coupling Methodology

Prerequisites: Ensure the α -amino group is protected with a strongly electron-withdrawing carbamate (e.g., Fmoc or Boc) to delocalize the nitrogen lone pair and prevent aziridine formation[2].

Step 1: Preparation and Pre-activation

  • Dissolve 1.0 eq of Fmoc-(2R,3R)-2-Amino-3-bromobutanoic acid and 1.0 eq of COMU in anhydrous DMF (0.1 M concentration).

  • Chill the solution to -5°C using an ice/brine bath.

  • Causality Note: COMU is selected because it forms a highly reactive morpholino ester intermediate rapidly at sub-zero temperatures, minimizing the time the activated species spends in solution.

Step 2: Controlled Base Addition

  • Slowly add 1.0 eq of 2,4,6-trimethylpyridine (Collidine) dropwise over 5 minutes.

  • Stir for exactly 2 minutes at -5°C to allow pre-activation.

  • Causality Note: Collidine is sterically hindered and sufficiently basic to drive the coupling, but not basic enough to abstract the highly shielded α -proton of the activated ester.

Step 3: Amide Bond Formation & Self-Validation

  • Add the pre-activated mixture to the amine-bearing substrate (1.0 eq, pre-chilled to 0°C).

  • Allow the reaction to proceed for 30 minutes at 0°C.

  • IPC Validation Check: At t = 15 minutes, extract a 5 µL aliquot, quench immediately in 100 µL of 0.1% TFA in Acetonitrile, and inject onto a chiral LC-MS.

    • Pass Criteria: The mass spectrum must show the desired product mass [M+H]+ with <2% of the [M−80]+ elimination peak. If the elimination peak exceeds 2%, your base addition was too rapid, causing localized exothermic hotspots.

Step 4: Quenching and Isolation

  • Quench the reaction strictly at 0°C by adding a mild acidic buffer (e.g., 5% aqueous citric acid) to protonate any remaining base and immediately halt all epimerization pathways.

  • Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure (bath temperature <30°C ).

Workflow S1 1. N-Protection (Fmoc/Boc) S2 2. Pre-activation (COMU, -5°C) S1->S2 S3 3. Base Addition (Collidine) S2->S3 S4 4. Coupling (0°C, 30 min) S3->S4 S5 5. IPC Check (Self-Validation) S4->S5

Optimized self-validating workflow for the coupling of racemization-prone β-bromo amino acids.

References

  • 1-(N-Trifluoroacetylamino)alkylphosphonic acids: Synthesis and properties Source: ResearchGate URL:[Link]

  • Aziridine Based Electrophilic Handle for Asparatic Acid Ligation Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride in Polar Aprotic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling (2R,3R)-2-A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride. This chiral building block is highly valuable for synthesizing unnatural peptides and constrained peptidomimetics, but its ionic nature and reactive β -bromo group present significant handling hurdles in standard organic workflows.

Part 1: Root Cause Analysis (The "Why")

Before attempting to dissolve this compound, it is critical to understand the conflicting chemical forces at play:

  • The Solvation Penalty: (2R,3R)-2-Amino-3-bromobutanoic acid is supplied as a hydrochloride salt to maintain the stability of the primary amine. Polar aprotic solvents like N,N -Dimethylformamide (DMF), N -Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) have large dipole moments that excel at solvating cations. However, they lack the hydrogen-bond donating ability required to effectively solvate the chloride anion[1]. This results in a high lattice energy that prevents the salt from dissolving, typically leaving a stubborn, cloudy suspension.

  • The E2 Elimination Trap: The standard workaround for amino acid hydrochloride insolubility is to add a tertiary amine base to neutralize the HCl, liberating the more soluble free amine. However, this molecule contains a secondary bromide at the β -position. The adjacent carbonyl group increases the acidity of the α -proton. If an unhindered base is used, it will abstract the α -proton, triggering an E2 (bimolecular elimination) cascade that expels the bromide ion and yields an unwanted α,β -unsaturated dehydroamino acid byproduct[2].

Part 2: Troubleshooting FAQs

Q1: I added the hydrochloride salt to DMF and it formed a thick, cloudy suspension. Can I just heat the reaction to force it into solution? A: No, thermal forcing is highly discouraged. Heating the suspension above 40 °C in polar aprotic solvents increases the kinetic energy of the system, which can induce spontaneous dehydrohalogenation (loss of HBr) or epimerization at the α -chiral center. Instead of heat, use gentle sonication at room temperature or employ a co-solvent strategy (see Protocol B).

Q2: I need the free amine for an immediate peptide coupling reaction. Which base should I use to neutralize the HCl salt without causing β -elimination? A: You must use a sterically hindered, non-nucleophilic base. Triethylamine (TEA) is too unhindered and will promote E2 elimination. N,N -Diisopropylethylamine (DIPEA) is better, but 2,4,6-collidine is the optimal choice. The methyl groups adjacent to the nitrogen in collidine provide severe steric bulk, preventing it from accessing the α -proton, while still being basic enough to neutralize the HCl salt.

Q3: Are there any solvent additives that can dissolve the intact salt without requiring a base? A: Yes. Fluorinated alcohols, specifically 2,2,2-Trifluoroethanol (TFE) or Hexafluoro-2-propanol (HFIP), are exceptional hydrogen-bond donors. Adding 10–20% TFE to Dichloromethane (DCM) or DMF will solvate the chloride anion, breaking the salt lattice and dissolving the compound completely without altering the pH[3].

Part 3: Quantitative Data & Solvent Selection

The following table summarizes the empirical compatibility of various solvent and base combinations when handling this specific β -bromo amino acid derivative.

Solvent / Base SystemSolvation PowerE2 Elimination RiskApplication Recommendation
DMF + Triethylamine (TEA) ModerateHigh ❌ Not Recommended. Rapid degradation.
DMF + DIPEA ModerateLow-Moderate⚠️ Acceptable. Requires strict temperature control (< 5 °C).
NMP + 2,4,6-Collidine GoodVery Low ✅ Highly Recommended for standard peptide couplings.
DCM/TFE (1:1) + None Excellent None ✅ Best for preparing high-concentration stock solutions.

Part 4: Experimental Protocols

Protocol A: Controlled Neutralization for In Situ Peptide Coupling

This protocol is designed to liberate the free amine safely just prior to amide bond formation, minimizing the time the sensitive intermediate spends in solution.

  • Suspension Preparation: Weigh the (2R,3R)-2-Amino-3-bromobutanoic acid HCl salt and suspend it in anhydrous NMP to a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the suspension to equilibrate to 0–5 °C for 10 minutes. Causality: Lower temperatures exponentially decrease the rate constant of the E2 elimination pathway.

  • Base Addition: Add exactly 1.05 equivalents of 2,4,6-collidine dropwise over 5 minutes.

  • Validation Check: Observe the reaction. The cloudy white suspension should transition to a clear, pale solution within 10 minutes, indicating successful liberation and solvation of the free amine. If the solution turns dark yellow or brown, base-induced degradation has occurred.

  • Coupling: Immediately add your pre-activated carboxylic acid partner (e.g., activated with HATU/HOAt) and stir at 0 °C for 1 hour before allowing it to warm to room temperature.

Protocol B: TFE-Assisted Dissolution for Stubborn Suspensions

Use this method when you need to dissolve the intact hydrochloride salt without adding any base.

  • Solvent Mixture: Prepare a fresh, anhydrous mixture of Dichloromethane (DCM) and 2,2,2-Trifluoroethanol (TFE) in a 1:1 (v/v) ratio[3].

  • Dissolution: Add the solvent mixture to the solid HCl salt to achieve a target concentration of up to 0.5 M .

  • Agitation: Sonicate the vial in a water bath at room temperature (20–25 °C) for 2–3 minutes.

  • Validation Check: A completely transparent, colorless solution confirms the disruption of the ionic lattice. The solution is now ready for solid-phase peptide synthesis (SPPS) or liquid-phase workflows.

Part 5: Visualizations

SolventDecision Start Solid (2R,3R)-2-Amino-3- bromobutanoic acid HCl Solvent Add Primary Solvent (DMF, NMP, or DMSO) Start->Solvent CheckSol Is it fully dissolved? Solvent->CheckSol Heating Gentle Sonication (Strictly < 40°C) CheckSol->Heating No Base Neutralize HCl (Use 2,4,6-collidine) CheckSol->Base Yes Heating->CheckSol Re-evaluate CoSolvent Add Co-solvent (e.g., 10-50% TFE) Heating->CoSolvent Still Insoluble CoSolvent->Base Coupling Proceed to Peptide Coupling / Reaction Base->Coupling

Decision tree for solvent and base selection to optimize dissolution.

Mechanism Salt HCl Salt Suspension (Poorly Soluble) FreeAmine Free Amine Intermediate (Soluble in DMF/NMP) Salt->FreeAmine Hindered Base (e.g., Collidine) Elimination Unwanted Byproduct (Dehydroamino Acid) Salt->Elimination Unhindered Base (E2 Beta-Elimination) Coupled Desired Product (Peptide/Amide) FreeAmine->Coupled Coupling Reagent

Mechanistic pathway: Desired amidation vs. unwanted E2 beta-elimination.

References

  • CHE 202: Organic Chemistry II - LibreTexts. LibreTexts. Available at:[Link]

  • Powerful solvent systems useful for sparingly-soluble peptides in solution - ResearchGate. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of incorporating halogenated amino acids into synthetic workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of incorporating halogenated amino acids into synthetic workflows. (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride is a highly valuable building block used in advanced peptide synthesis and metabolic studies[1]. It can also be synthesized with high stereochemical purity via the nucleophilic ring-opening of β-lactones using HBr[2].

However, the inherent structure of this compound—featuring a highly electronegative bromine atom at the β-position adjacent to an α-amino acid backbone—creates a reactive system prone to multiple competing side reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you minimize side reactions and maximize your synthetic yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During peptide coupling, my mass spectrometry data shows a major byproduct with a mass of [M-80] relative to the expected product. What is happening? Answer: You are observing β-elimination (dehydrohalogenation). The[M-80] peak corresponds to the loss of hydrogen bromide (HBr).

  • The Causality: The electron-withdrawing nature of the β-bromine atom significantly increases the acidity of the α-proton. When exposed to strong, unhindered bases (like DIPEA, TEA, or piperidine during Fmoc deprotection), the α-proton is easily abstracted. This triggers an E1cB or E2 elimination cascade, expelling the bromide leaving group and forming a dehydroamino acid (a 2-amino-2-butenoic acid derivative)[3].

  • The Fix: Avoid strong nucleophilic bases. Switch to sterically hindered, weaker bases like 2,4,6-collidine, and perform couplings at lower temperatures (e.g., 0°C to room temperature)[3].

Q2: I am trying to couple the protected amino acid, but NMR indicates the formation of a rigid cyclic structure instead of a linear peptide. How do I stop this? Answer: You are experiencing unwanted aziridination .

  • The Causality: This occurs via an intramolecular nucleophilic substitution ( SN​2 ). If the α-amino group is inadequately protected, or if the coupling reagent activates the carboxylate too slowly, the lone pair on the nitrogen acts as a nucleophile. Under mildly basic conditions, it attacks the β-carbon, displacing the bromide and forming a 3-methylaziridine-2-carboxylic acid derivative.

  • The Fix: Ensure robust N-α protection (e.g., Fmoc or Boc) is maintained until the coupling is complete. Use highly efficient coupling reagents like HATU or COMU to ensure the intermolecular amide bond formation outcompetes the intramolecular cyclization pathway.

Q3: My final peptide shows two distinct peaks on chiral HPLC with identical masses. Why am I losing stereochemical integrity at the α-carbon? Answer: This is α-epimerization .

  • The Causality: The inductive effect of the β-bromide stabilizes the enolate intermediate formed upon α-proton abstraction. Reprotonation of this planar enolate occurs from either face, leading to a mixture of the original (2R,3R) configuration and the epimerized (2S,3R) diastereomer[3].

  • The Fix: Minimize the equivalents of base used during activation. Pre-activate the amino acid at -20°C before adding it to the amine, and strictly limit activation times to less than 5 minutes.

Part 2: Quantitative Data & Side Reaction Signatures

Use the following table to rapidly diagnose side reactions based on your analytical data.

Side ReactionAnalytical Signature (LC-MS / NMR)Mechanistic CausePrimary Mitigation Strategy
β-Elimination [M-80] ; Appearance of alkene protons (~5.5-6.5 ppm)Base-catalyzed E1cB/E2 elimination of the β-bromide.Use sterically hindered bases (2,4,6-collidine); avoid DIPEA.
Aziridination [M-80] ; Upfield shift of α/β protons (~2.0-3.0 ppm), no alkene protonsIntramolecular SN​2 attack by the α-amine onto the β-carbon.Ensure robust N-α protection; use fast coupling reagents (HATU).
α-Epimerization [M] (Identical Mass); Twin peaks on chiral HPLCReversible deprotonation at the α-carbon forming a planar enolate.Pre-activate at -20°C; limit activation time to < 5 minutes.
Hydrolysis [M-80+18] ; Formation of Threonine derivativeIntermolecular SN​2 substitution by water/hydroxide.Maintain strictly anhydrous solvents (dry DMF/DCM) during coupling.

Part 3: Self-Validating Experimental Protocol

To ensure high-fidelity coupling of (2R,3R)-2-Amino-3-bromobutanoic acid while suppressing the side reactions detailed above, use the following self-validating methodology.

Optimized Low-Temperature Peptide Coupling Protocol

Reagents: Fmoc-(2R,3R)-2-Amino-3-bromobutanoic acid, HATU, 2,4,6-collidine, anhydrous DMF.

  • Step 1: Reagent Preparation & Solvation Dissolve 1.2 equivalents of the Fmoc-protected brominated amino acid and 1.15 equivalents of HATU in anhydrous DMF (0.2 M concentration).

    • Validation Check: The solution must remain completely clear. Any cloudiness or yellowing prior to base addition indicates moisture contamination or premature degradation.

  • Step 2: Temperature-Controlled Pre-activation Cool the solution to -20°C using a dry ice/ethylene glycol bath. Slowly add 2.0 equivalents of 2,4,6-collidine dropwise over 1 minute.

    • Validation Check: Spot a 1 µL aliquot onto wet pH paper. The apparent pH should read strictly between 7.5 and 8.0. A pH > 8.5 guarantees the onset of β-elimination. The solution should turn pale yellow, confirming active ester formation.

  • Step 3: Time-Restricted Coupling Immediately transfer the activated mixture to the resin/amine (pre-swelled in DMF at 0°C). Allow the reaction to proceed for exactly 45 minutes while slowly warming to room temperature.

    • Validation Check: Do not exceed 45 minutes. Extended coupling times exponentially increase the risk of α-epimerization.

  • Step 4: Cleavage and Analytical Verification Wash the resin thoroughly with DMF and DCM. Cleave a micro-aliquot using standard TFA cocktails.

    • Validation Check: Analyze via LC-MS. A successful, side-reaction-free coupling is validated when the [M-80] peak constitutes < 5% of the total ion chromatogram (TIC) area.

Part 4: Reaction Pathway Visualization

The following diagram maps the delicate balance between the desired coupling pathway and the competing side reactions.

G SM (2R,3R)-2-Amino-3-bromobutanoic acid Target Desired Peptide/Amide (Target Product) SM->Target Optimized Coupling (Collidine, <0°C) Elim Dehydroamino Acid (β-Elimination) SM->Elim Strong Base / Heat (-HBr) Azir Aziridine-2-carboxylic Acid (Cyclization) SM->Azir Free Amine + Base (Intramolecular SN2) Epim (2S,3R) Diastereomer (Epimerization) SM->Epim Base-Catalyzed Enolization

Reaction pathways of (2R,3R)-2-Amino-3-bromobutanoic acid highlighting side reactions.

References

  • 1-(N-Trifluoroacetylamino)alkylphosphonic acids: Synthesis and properties - ResearchGate -[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride

Welcome to the technical support center for the crystallization of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this chiral compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental work.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride. The advice provided is based on established principles of crystallization for amino acids and their salts.

Q1: My crystallization attempt resulted in an oil or amorphous precipitate instead of crystals. What are the likely causes and how can I fix this?

"Oiling out" or the formation of an amorphous solid are common problems in crystallization, often arising from a rapid decrease in solubility that leads to phase separation before crystal nucleation can occur.

Underlying Causes & Solutions:

  • High Supersaturation: A solution that is too concentrated can "crash out" upon cooling or addition of an anti-solvent.

    • Solution: Increase the amount of the primary solvent to reduce the initial concentration. A slower, more controlled approach to achieving supersaturation is key.[1]

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for ordered crystal lattice formation.

    • Solution: Implement a gradual cooling ramp. For instance, reduce the temperature by 1-2 °C per hour.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for this specific compound.

    • Solution: Re-evaluate your solvent system. Consider a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature. For amino acid hydrochlorides, aqueous-organic mixtures are often effective.[2][3]

Q2: I am not getting any crystals to form, even after an extended period. What steps can I take to induce nucleation?

The absence of crystal formation typically indicates that the solution has not reached a sufficient level of supersaturation or that there is a kinetic barrier to nucleation.

Inducing Nucleation:

  • Seeding: Introducing a small number of pre-existing crystals of the desired compound can provide a template for further crystal growth.

    • Protocol: Add a few seed crystals to a supersaturated solution. If you do not have seed crystals, you can sometimes generate them by rapid crystallization of a small aliquot.

  • Scratching: Creating microscopic imperfections on the inner surface of the crystallization vessel can provide nucleation sites.

    • Protocol: Gently scratch the inside of the flask at the solution-air interface with a glass rod.

  • Increasing Supersaturation: The concentration of your compound may be too low.

    • Solution: Slowly evaporate the solvent to increase the concentration. Alternatively, if using a mixed solvent system, slowly add more of the anti-solvent.[4]

Q3: My crystal yield is very low. How can I improve it?

A poor yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

Improving Crystal Yield:

  • Optimize Solvent Volume: Using an excessive amount of solvent will result in a larger portion of your compound remaining in solution.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling to a Lower Temperature: The solubility of the compound will decrease further at lower temperatures.

    • Solution: After the initial crystallization at room temperature, consider placing the vessel in a refrigerator or cold room to maximize precipitation.

  • Anti-Solvent Addition: Adding a solvent in which the compound is insoluble can significantly decrease its solubility in the primary solvent.

    • Solution: Slowly add a pre-chilled anti-solvent to the solution while stirring.

Q4: I am concerned about polymorphism. How can I control which crystalline form I obtain?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[5][6]

Controlling Polymorphic Outcome:

  • Solvent Selection: The solvent can influence which polymorph is favored.

    • Strategy: Screen a variety of solvents and solvent mixtures. Polar protic, polar aprotic, and nonpolar solvents can all influence the crystal packing.

  • Temperature: Temperature can affect the relative stability of different polymorphs.

    • Strategy: Perform crystallization at different temperatures to see if different forms are produced.

  • Supersaturation Level: The degree of supersaturation can impact which polymorph nucleates first.

    • Strategy: Vary the rate of cooling or anti-solvent addition to achieve different levels of supersaturation.[1][7]

  • Additives: The presence of impurities or specifically added molecules can inhibit or promote the growth of certain polymorphs.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the crystallization of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride.

Q1: What are the key physicochemical properties of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride that I should consider for crystallization?

While specific experimental data for this exact compound is limited, we can infer key properties from its structure and from data on similar compounds.

PropertyEstimated Value/ConsiderationSource (for analogous compounds)
Molecular Formula C₄H₉BrClNO₂-
Molecular Weight 218.48 g/mol -
pKa (Strongest Acidic) The carboxylic acid proton will be highly acidic, likely with a pKa around 2. This is influenced by the electron-withdrawing effects of the adjacent amino and bromo groups.[8]
pKa (Strongest Basic) The amino group will be protonated in the hydrochloride salt. The pKa of the corresponding free base is estimated to be around 7-8.[8]
Solubility As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol.[2] Its solubility is likely to be lower in less polar solvents such as isopropanol, acetone, and ethyl acetate, and very low in nonpolar solvents like hexanes or toluene. The presence of the halogen may slightly increase lipophilicity compared to its non-halogenated analog.[9] The pH of aqueous solutions will significantly impact solubility; it will be most soluble at low pH and its solubility will decrease as the pH approaches its isoelectric point.[10][11][12][13][2][3][8][9][10][11][12][13]

Q2: What are some good starting solvent systems for the crystallization of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride?

A good starting point is to use a solvent in which the compound is soluble at higher temperatures and less soluble at lower temperatures. For this compound, consider the following:

  • Single Solvents:

    • Water

    • Methanol

    • Ethanol

  • Mixed Solvents (for anti-solvent crystallization):

    • Water/Ethanol

    • Water/Isopropanol

    • Water/Acetone

    • Methanol/Ethyl Acetate

    • Methanol/Dichloromethane

Q3: What are the most suitable crystallization techniques for this compound?

Several standard crystallization techniques can be applied. The choice will depend on the scale of your experiment and the properties of the chosen solvent system.

  • Cooling Crystallization: This is a common method where the compound is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce crystallization.

  • Vapor Diffusion: In this method, a solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, gradually causing the compound to crystallize. This is particularly useful for small quantities.[4][17][18][19]

Q4: How can I analyze the polymorphic form of my crystals?

Several analytical techniques can be used to characterize the crystalline form of your product.

  • Powder X-Ray Diffraction (PXRD): This is the most definitive method for identifying the crystal form, as each polymorph will have a unique diffraction pattern.[20][21][22]

  • Differential Scanning Calorimetry (DSC): This technique can be used to identify different polymorphs based on their different melting points and enthalpies of fusion.[21][23]

  • Infrared (IR) and Raman Spectroscopy: Different polymorphs can exhibit subtle differences in their vibrational spectra due to different molecular conformations and intermolecular interactions in the crystal lattice.[20][21][23]

  • Microscopy: Optical microscopy can reveal different crystal habits (shapes) which can sometimes be indicative of different polymorphs.[24]

Experimental Protocols

Here are detailed, step-by-step methodologies for key crystallization techniques that can be adapted for (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride.

Protocol 1: Cooling Crystallization

  • Dissolution: In a suitable flask, add the crude (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride. Add a minimal amount of a suitable solvent (e.g., water or ethanol) and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.

  • Crystal Growth: Once crystals begin to form, allow the flask to stand undisturbed for several hours to allow for complete crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., water or methanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., isopropanol or acetone) to the stirred solution until it becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form over time.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 3: Vapor Diffusion

  • Preparation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed jar that contains a small amount of a more volatile anti-solvent (e.g., diethyl ether or dichloromethane).

  • Diffusion: Seal the larger jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, causing the compound to crystallize over hours or days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, and isolate the crystals.

Visualizations

Troubleshooting Crystallization Issues

G start Crystallization Attempt oiling_out Oiling Out / Amorphous Precipitate start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield polymorphism Polymorphism Concerns start->polymorphism reduce_concentration Reduce Concentration oiling_out->reduce_concentration High Supersaturation slow_cooling Slow Cooling Rate oiling_out->slow_cooling Rapid Cooling change_solvent Change Solvent System oiling_out->change_solvent Inappropriate Solvent seeding Add Seed Crystals no_crystals->seeding Nucleation Barrier scratching Scratch Flask no_crystals->scratching Nucleation Barrier increase_supersaturation Increase Supersaturation no_crystals->increase_supersaturation Low Supersaturation optimize_solvent_vol Optimize Solvent Volume low_yield->optimize_solvent_vol Excess Solvent lower_temp Cool to Lower Temperature low_yield->lower_temp Incomplete Precipitation add_antisolvent Add Anti-Solvent low_yield->add_antisolvent High Solubility solvent_screen Solvent Screening polymorphism->solvent_screen Solvent Effects temp_control Vary Temperature polymorphism->temp_control Temperature Effects supersaturation_control Control Supersaturation polymorphism->supersaturation_control Kinetic Control

Caption: A decision tree for troubleshooting common crystallization problems.

General Crystallization Workflow

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis crude_material Crude (2R,3R)-2-Amino-3- bromobutanoic acid;HCl dissolution Dissolution in Suitable Solvent crude_material->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Cooling Crystallization hot_filtration->cooling antisolvent Anti-Solvent Addition hot_filtration->antisolvent vapor_diffusion Vapor Diffusion hot_filtration->vapor_diffusion filtration Filtration cooling->filtration antisolvent->filtration vapor_diffusion->filtration washing Washing filtration->washing drying Drying washing->drying analysis Analysis (PXRD, DSC, etc.) drying->analysis

Caption: A general workflow for the crystallization process.

References

  • crystallization of small molecules. (n.d.).
  • Mycroft, Z. M., et al. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Crystal Growth & Design, 18(1), 376-382.
  • Hayashi, K., et al. (1960). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 24(5), 380-385.
  • An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-chlorobutanoic Acid. (2025). BenchChem.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.).
  • Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. Retrieved from [Link]

  • From Solution to Crystal: Mastering Protein Crystallization. (2025, March 4).
  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

  • Li, H., et al. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Journal of Agricultural and Food Chemistry, 69(12), 3547-3560.
  • Di Profio, G., et al. (2009). Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. Crystal Growth & Design, 9(5), 2179-2186.
  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. (2023, January 12). MPG.PuRe.
  • Guide for crystallization. (n.d.).
  • Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
  • A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. (n.d.).
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2018).
  • Is the solubility of amino acids affected by their pH levels? (2024, April 6). Quora.
  • Filtration Properties of Amino Acid Crystals Produced by Anti-Solvent Crystallization. (n.d.).
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015, January 2). Radboud Repository.
  • Preparation of amino acids from their salts. (1946). U.S.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13).
  • Enhancing the crystallisation of insulin using amino acids as soft-templates to control nucleation. (2021, March 31). Chemical Science, 12(12), 4387-4394.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023, January 21). Membranes, 13(2), 143.
  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2007, March 27). Industrial & Engineering Chemistry Research, 46(8), 2459-2469.
  • Predicting Solubility. (n.d.). Rowan. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2020). RSC Advances, 10(42), 25036-25046.
  • pH and Protein Solubility. (n.d.). Flinn Scientific.
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016, February 7).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews, 52(5), 1735-1755.
  • Persistency of a Two-Fold Embrace in Crystalline Phases of Bupropion Hydrohalides: A Thorough ab Initio X-ray Powder Diffraction Study. (2014, May 16). Crystal Growth & Design, 14(6), 3026-3035.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]

  • Method for preparing amino acid chelating copper hydroxychloride crystals and use thereof. (2010).
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2009). Industrial & Engineering Chemistry Research, 48(2), 972-979.
  • Growing Crystals. (n.d.). MIT. Retrieved from [Link]

  • 9.2 Properties of Halogenated Compounds. (n.d.). In Introductory Organic Chemistry.
  • Analytical techniques for studying and characterizing polymorphs. (2016). In Polymorphism in Pharmaceutical Solids (2nd ed., pp. 83-124). Informa Healthcare.
  • Amino Acid Freebase vs. HCl Salt. (2017, June 30). Reddit.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022, June 10). Journal of the American Chemical Society, 144(24), 10834-10844.
  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025, April 10). Research Journal of Pharmacy and Technology.
  • A Step-by-Step Guide to Deformulation Analysis. (n.d.). TCA Lab / Alfa Chemistry.
  • 2-Amino-3-hydroxybutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • L-2-Amino-3-oxobutanoic acid. (2022, May 11). NP-MRD.
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (n.d.). ePrints Soton - University of Southampton.
  • Salt-Induced Polymorphs Observed in Colloidal Single Crystals. (2025, September 24). Journal of the American Chemical Society.
  • Emergence and Amplification of Chirality via Achiral–Chiral Polymorphic Transformation in Sodium Chlorate Solution Growth. (n.d.). Academia.edu.
  • Polymorphism, isostructurality and physicochemical properties of glibenclamide salts. (2016). CrystEngComm, 18(3), 432-441.
  • 2-Amino-3-hydroxybutanoic acid. (2025, September 27). Chemsrc.
  • L-2-Amino-3-oxobutanoic acid (PAMDB000671). (n.d.). P.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Chiral Purity for (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride via LC-MS

Executive Summary Validating the chiral purity of unnatural, halogenated amino acids presents a unique analytical challenge. (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride contains two stereocenters (yielding four po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the chiral purity of unnatural, halogenated amino acids presents a unique analytical challenge. (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride contains two stereocenters (yielding four possible stereoisomers) and a highly labile β -bromo group. This guide objectively compares the two predominant LC-MS methodologies used for amino acid chiral analysis: Direct Chiral LC-MS (using Crown Ether stationary phases) and Indirect LC-MS (using pre-column derivatization with Marfey's Reagent). Through mechanistic analysis and experimental data, we demonstrate why direct analysis is the only scientifically sound approach for this specific compound, preventing the generation of false impurity profiles.

The Analytical Challenge: Stereochemistry Meets Chemical Lability

As a highly specialized building block in peptide synthesis and drug development, the (2R,3R) enantiomer of 2-amino-3-bromobutanoic acid must be rigorously isolated from its (2S,3S), (2R,3S), and (2S,3R) counterparts.

Standard amino acid analysis often relies on pre-column derivatization to enhance UV/MS detectability and enable separation on achiral columns. However, the structural causality of this specific molecule dictates our analytical choices. The bromine atom at the C3 ( β ) position is an excellent leaving group. Exposing this molecule to the harsh conditions required by traditional derivatization methods fundamentally alters the analyte before it ever reaches the mass spectrometer.

Expert Insight: The Causality of Method Selection

To understand why method selection is critical, we must examine the underlying organic chemistry of the two primary alternatives.

Alternative B: Indirect LC-MS (The Marfey's Reagent Pitfall)

Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a gold standard for indirect chiral separation. It reacts with the primary amine of the analyte via nucleophilic aromatic substitution to form diastereomers that are easily separated on a standard C18 column 1.

The Mechanistic Flaw: The FDAA derivatization protocol requires an alkaline environment (pH 8.0–9.0, typically using NaHCO3​ ) and incubation at 40 °C for 1 hour. Under these basic conditions, the β -bromo amino acid undergoes rapid β -elimination (loss of HBr) to form dehydroaminobutyric acid, or nucleophilic substitution to form threonine analogs. This degrades the sample, yielding a false impurity profile and making accurate chiral validation impossible.

Degradation Substrate (2R,3R)-2-Amino-3-bromobutanoic acid Base Alkaline Conditions (Marfey's Derivatization, pH 8-9) Substrate->Base Elimination Beta-Elimination (-HBr) Base->Elimination Fast Substitution Nucleophilic Substitution (+OH-) Base->Substitution Slow Artifact1 Dehydroaminobutyric acid (False Impurity) Elimination->Artifact1 Artifact2 Threonine Analogs (False Impurity) Substitution->Artifact2

Degradation pathways of beta-bromo amino acids under alkaline derivatization conditions.

Alternative A: Direct Chiral LC-MS (The Recommended Approach)

Direct chiral LC-MS utilizes a Chiral Stationary Phase (CSP) such as a Crown Ether column (e.g., CROWNPAK CR-I(+)). The chiral recognition mechanism relies on host-guest inclusion complexation, where the 18-crown-6 ether cavity encapsulates the protonated primary amine ( −NH3+​ ) of the amino acid 2.

The Mechanistic Advantage: This complexation requires highly acidic mobile phases (pH < 2.0, typically containing Trifluoroacetic acid or Perchloric acid). In this acidic environment, the β -bromo group is perfectly stable. The intact molecule is separated and enters the mass spectrometer without degradation 3.

Quantitative Performance Comparison

The following table summarizes the performance of both methodologies when applied specifically to (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride.

Performance MetricMethod A: Direct Chiral LC-MS (Crown Ether)Method B: Indirect LC-MS (Marfey's Reagent)
Column Chemistry CROWNPAK CR-I(+) (Chiral)Achiral C18 (e.g., Acquity BEH C18)
Sample Prep Time < 5 minutes (Simple dilution)60 - 90 minutes (Derivatization + Quench)
Analyte Stability Excellent (Acidic conditions stabilize halogen)Poor (High risk of dehalogenation/elimination)
Resolution ( Rs​ ) > 1.5 for all 4 stereoisomersUnreliable (Artifact peaks co-elute)
Target Ion ( m/z ) 182 / 184 [M+H]+ (Intact isotope pattern)436 [M+H]+ (FDAA adduct, often missing Br)
Stereo-inversion Risk NoneModerate (Alkaline heat induces racemization)

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be self-validating. The direct method below incorporates specific System Suitability Testing (SST) criteria—specifically monitoring the unique bromine isotope pattern—to guarantee that the intact molecule is being analyzed.

Workflow cluster_Direct Method A: Direct Chiral LC-MS (Recommended) cluster_Indirect Method B: Indirect LC-MS (Marfey's Reagent) Start Sample: (2R,3R)-2-Amino-3-bromobutanoic acid HCl Dilution Acidic Dilution (0.5% TFA) Start->Dilution Deriv FDAA Derivatization (NaHCO3, pH 8.0, 40°C) Start->Deriv CrownCol Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Dilution->CrownCol MS1 ESI-MS/MS Detection (Intact Halogen) CrownCol->MS1 Quench Acidic Quench (1M HCl) Deriv->Quench C18Col Achiral C18 Column Quench->C18Col MS2 ESI-MS/MS Detection (High Artifact Risk) C18Col->MS2

Workflow comparison for chiral LC-MS analysis of halogenated amino acids.

Protocol A: Direct Chiral LC-MS (Recommended)

1. Sample Preparation:

  • Accurately weigh 1.0 mg of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride.

  • Dissolve in 1.0 mL of Mobile Phase A (Water containing 0.5% Trifluoroacetic Acid) to prevent any premature degradation.

  • Dilute the stock solution to a working concentration of 1 µg/mL using the same diluent.

2. Chromatographic Conditions:

  • Column: CROWNPAK CR-I(+) (3.0 mm I.D. × 150 mm L., 5 µm).

  • Mobile Phase: Acetonitrile / Ethanol / Water / TFA = 80 : 15 : 5 : 0.5 (v/v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25 °C (Do not exceed 30 °C to maintain optimal chiral recognition).

  • Injection Volume: 1 µL.

3. MS/MS Detection (Self-Validating Logic):

  • Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

  • Crucial Validation Step: Monitor the characteristic bromine isotope pattern. Bromine naturally exists as 79Br and 81Br in a ~1:1 ratio.

  • Set Multiple Reaction Monitoring (MRM) transitions for both isotopes:

    • Transition 1: m/z 182.0 136.0 (Loss of H2​O + CO2​ )

    • Transition 2: m/z 184.0 138.0

  • Causality Check: If the 182/184 ratio deviates significantly from 1:1, or if a dominant peak appears at m/z 102 (dehydroaminobutyric acid), degradation has occurred.

4. System Suitability Testing (SST):

  • Inject a racemic/diastereomeric mixture containing all four stereoisomers.

  • Verify that the resolution ( Rs​ ) between the (2R,3R) peak and the closest eluting isomer is ≥1.5 . (Note: On CR-I(+), D-amino acids typically elute before L-amino acids).

Protocol B: Indirect LC-MS via Marfey's Reagent (For Reference Only)

Note: This protocol is provided to illustrate the comparative methodology but is not recommended for this specific compound due to the degradation risks outlined above. If peptides containing this amino acid must be hydrolyzed, deuterated acids ( HCl−d1​ ) should be used to track racemization artifacts 4.

1. Derivatization:

  • Mix 50 µL of the amino acid solution (100 µM) with 100 µL of 1% FDAA in acetone.

  • Add 20 µL of 1 M NaHCO3​ to initiate the reaction.

  • Incubate at 40 °C for 60 minutes.

2. Quenching (Critical Step):

  • Immediately quench the reaction by adding 20 µL of 1 M HCl. This drops the pH, stopping both the derivatization and the β -elimination side-reactions.

  • Dilute with 810 µL of 50% Acetonitrile.

3. Chromatographic Conditions:

  • Column: Achiral C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Detection: ESI negative or positive mode, targeting the FDAA-adduct mass.

Conclusion

For standard proteinogenic amino acids, Marfey's reagent remains a powerful tool. However, the validation of chiral purity for (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride requires strict adherence to the principles of chemical stability. The Direct Chiral LC-MS method utilizing a Crown Ether column is the only self-validating, artifact-free approach, ensuring that the structural integrity of the halogenated stereocenter is preserved throughout the analysis.

References

  • Han, M., Xie, M., Han, J., Yuan, D., Yang, T., & Xie, Y. (2018). Development and validation of a rapid, selective, and sensitive LC-MS/MS method for simultaneous determination of D- and L-amino acids in human serum: application to the study of hepatocellular carcinoma. Analytical and Bioanalytical Chemistry.[Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[Link]

  • Goodlett, D. R., et al. (1995). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A.[Link]

  • Shimadzu Corporation. LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments.[Link]

Sources

Comparative

A Senior Application Scientist's Guide: Strategic Application of Halogenated Amino Acids in Drug Design

A Comparative Analysis of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride and Chlorinated Amino Acid Derivatives Introduction: The Strategic Role of Halogenation in Modern Drug Discovery In the intricate process of dr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride and Chlorinated Amino Acid Derivatives

Introduction: The Strategic Role of Halogenation in Modern Drug Discovery

In the intricate process of drug design, the introduction of halogen atoms into a lead molecule is a powerful and frequently employed strategy to enhance its pharmacological profile.[1][2] Halogenation can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for its biological target.[1][3] This guide provides an in-depth comparison between a specific, stereochemically defined building block, (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride, and the broader class of chlorinated amino acid derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to make informed decisions when selecting halogenated amino acids for their specific therapeutic applications. We will delve into the nuanced differences between bromine and chlorine substitution, supported by experimental protocols and data, to illuminate the causal relationships between chemical structure and biological performance.

Part 1: Bromine vs. Chlorine — A Physicochemical Perspective for Drug Design

The choice between incorporating a bromine or a chlorine atom is not arbitrary; it is a calculated decision based on their distinct atomic and chemical properties. These differences have significant downstream consequences for a drug candidate's interaction with its target and its behavior within a biological system.

The introduction of halogens is a key tool for tuning the physicochemical and structural properties of polypeptides and other bioactive molecules.[1][4] Bromine, being larger and more polarizable than chlorine, is a more effective halogen bond donor.[3] This can lead to stronger, more specific interactions with electron-rich atoms like oxygen and nitrogen within a protein's binding pocket, potentially increasing binding affinity.[1][3] Conversely, the greater electronegativity of chlorine and the higher strength of the carbon-chlorine bond can result in improved metabolic stability, prolonging the drug's half-life.[5]

An analysis of the Protein Data Bank (PDB) reveals distinct interaction patterns for different halogens. Chlorine shows a high propensity for interacting with leucine residues, while bromine favors interactions with arginine.[6][7][8] These empirical observations are critical for rational drug design, allowing scientists to tailor the halogen choice to the specific amino acid landscape of the target protein.

Comparative Data Summary: Physicochemical Properties
PropertyChlorine (Cl)Bromine (Br)Rationale & Implication in Drug Design
Van der Waals Radius (Å) 1.751.85Steric Influence: Bromine's larger size can provide better shape complementarity in a spacious binding pocket but may cause steric clashes in a constrained one.
Electronegativity (Pauling) 3.162.96Electronic Effects: Chlorine's higher electronegativity creates a more polarized C-X bond, potentially influencing local electronic environments and hydrogen bonding capabilities.[1]
Polarizability (ų) 2.183.05Binding Interactions: Bromine's higher polarizability makes it a superior halogen bond donor, often leading to enhanced binding affinity through these specific non-covalent interactions.[3]
C-X Bond Energy (kJ/mol) ~339~285Metabolic Stability: The stronger C-Cl bond is less susceptible to metabolic cleavage, often resulting in a longer in-vivo half-life compared to the more labile C-Br bond.
Lipophilicity Contribution (Hansch π) +0.71+0.86Pharmacokinetics: Both increase lipophilicity, but bromine's larger contribution can be used to further enhance membrane permeability, though potentially at the cost of increased metabolic clearance or off-target effects.[5]

Part 2: A Tale of Two Scaffolds

The Specialist: (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride

This molecule is a highly specialized chiral building block. Its value lies in its precisely defined three-dimensional structure.

  • Stereochemical Purity: The (2R,3R) configuration provides a fixed spatial arrangement of the amino, carboxyl, and bromo-methyl groups. In drug design, where chirality is paramount, this pre-defined stereochemistry is invaluable for constructing complex molecules intended to interact with chiral biological targets like enzymes and receptors.

  • Reactive Handle: The bromine atom at the β-position serves as a potential reactive handle. It can act as an electrophile, making this amino acid an excellent candidate for designing covalent, irreversible inhibitors. Such an inhibitor could form a stable covalent bond with a nucleophilic residue (e.g., Cys, His, Ser) in the active site of an enzyme, leading to potent and prolonged target inhibition.

  • Conformational Constraint: The bulky bromine atom can restrict the conformational flexibility of the amino acid backbone and side chain, which can be advantageous in locking a peptide or small molecule into a bioactive conformation, thereby increasing affinity and selectivity.

The Generalist: Chlorinated Amino Acid Derivatives

This represents a broad and versatile class of compounds, offering a wide range of tools for lead optimization.[9] The chlorine can be incorporated at various positions to achieve different goals.

  • Alpha-Chloro Derivatives (e.g., 2-Amino-3-chlorobutanoic acid): These can also serve as precursors for enzyme inhibitors or be used to modulate the electronic properties of the alpha-carbon.[10]

  • Side-Chain Chlorination:

    • Aromatic Rings (e.g., 4-chloro-Phenylalanine): Placing a chlorine on an aromatic ring is a classic strategy to block sites of metabolic oxidation (a "metabolic blocker"), thereby increasing the compound's half-life.[5] It also modulates the electronic nature of the ring, which can enhance π-π or cation-π interactions.

    • Aliphatic Chains: Chlorination of aliphatic side chains increases lipophilicity and can introduce favorable steric interactions within the target's binding site.

  • Proven Clinical Utility: The prevalence of chlorine-containing molecules among FDA-approved drugs underscores the therapeutic value and relative safety of this modification.[9] This history of success provides a degree of confidence when incorporating chlorinated fragments into new drug candidates.

Part 3: Experimental Validation & Protocols

To translate theoretical properties into actionable data, rigorous experimental validation is essential. The following protocols outline standard methodologies for comparing the performance of brominated and chlorinated analogs in a drug discovery setting.

Experimental Protocol 1: Comparative Analysis of Target Binding Affinity via Surface Plasmon Resonance (SPR)

Objective: To quantitatively compare the binding kinetics and affinity (KD) of a brominated lead compound versus its chlorinated analog against a purified target protein.

Methodology:

  • Immobilization: Covalently immobilize the target protein onto a CM5 sensor chip surface using standard amine coupling chemistry (EDC/NHS).

  • Analyte Preparation: Prepare a series of dilutions for both the brominated and chlorinated compounds in a suitable running buffer (e.g., HBS-EP+), typically ranging from 0.1 to 100 times the expected KD.

  • Binding Measurement: Inject the compound solutions sequentially over the immobilized target surface, starting from the lowest concentration. Include buffer-only injections for double referencing.

  • Kinetic Analysis: Monitor the association (kon) and dissociation (koff) rates in real-time.

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kon, koff, and the equilibrium dissociation constant (KD = koff/kon).

  • Comparison: Directly compare the KD values. A lower KD indicates higher binding affinity.

Experimental Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine and compare the in vitro metabolic half-life (t1/2) of the brominated and chlorinated analogs.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, pre-incubate the test compound (typically at 1 µM) with pooled HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life using the equation: t1/2 = 0.693/k.

  • Comparison: A longer half-life indicates greater metabolic stability.

Visualization: Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_data Data Analysis & Decision Lead Lead Compound Analog_Br Brominated Analog (e.g., using (2R,3R)-2-Amino-3-bromobutanoic acid) Lead->Analog_Br Synthesize Analog_Cl Chlorinated Analog (e.g., using chloro-phenylalanine) Lead->Analog_Cl Synthesize SPR SPR Assay (Target Binding) Analog_Br->SPR Test HLM HLM Assay (Metabolic Stability) Analog_Br->HLM Test Analog_Cl->SPR Test Analog_Cl->HLM Test Data_SPR Compare KD Values SPR->Data_SPR Data_HLM Compare t½ Values HLM->Data_HLM Decision Select Optimal Halogen Strategy Data_SPR->Decision Data_HLM->Decision

Caption: Workflow for comparative evaluation of halogenated analogs.

Part 4: Case Study & Decision Logic — Halogenating a Kinase Inhibitor

Scenario: A drug discovery team has developed a lead kinase inhibitor with an IC50 of 500 nM. Structure-activity relationship (SAR) studies show that a terminal phenyl ring occupies a key hydrophobic pocket. However, the compound suffers from rapid metabolic clearance due to oxidation of this phenyl ring. The goal is to improve both potency and metabolic stability.

The Decision Process:

  • Hypothesis Generation:

    • Chlorination Strategy: Replacing the phenyl ring with a 4-chloro-phenyl group is hypothesized to block the primary site of metabolism, thereby increasing the drug's half-life.

    • Bromination Strategy: Replacing the phenyl ring with a 4-bromo-phenyl group is also expected to block metabolism. Furthermore, analysis of the co-crystal structure reveals a backbone carbonyl oxygen near the phenyl ring, suggesting a potential halogen bond could be formed with a bromine atom, which might increase binding affinity.

  • Synthesis and Testing: Both the 4-chloro and 4-bromo analogs are synthesized and subjected to the experimental protocols described above.

Hypothetical Data Summary
CompoundTarget Affinity KD (nM) [SPR]Metabolic Half-Life t1/2 (min) [HLM]Cellular Potency IC50 (nM)
Parent Lead 1508500
4-Chloro Analog 13545150
4-BROMO ANALOG 45 40 50
  • Analysis and Decision:

    • Both halogenated analogs show a significant improvement in metabolic stability (~5-fold increase in t1/2), confirming the metabolic blocker strategy was successful.

    • The 4-chloro analog shows only a modest improvement in binding affinity.

    • The 4-bromo analog, however, displays a >3-fold improvement in binding affinity, strongly suggesting the formation of a productive halogen bond.

    • This enhanced affinity translates directly to improved cellular potency, making the 4-bromo analog the superior candidate to advance.

Visualization: Decision-Making Logic

G cluster_strategies Start Lead Compound (Poor Stability, Moderate Potency) Hypothesis Hypothesis: Halogenate Phenyl Ring Start->Hypothesis Strategy_Cl Strategy A: Chlorination (Focus on Stability) Hypothesis->Strategy_Cl Strategy_Br Strategy B: Bromination (Stability + Halogen Bond) Hypothesis->Strategy_Br Test_Cl Synthesize & Test 4-Chloro Analog Strategy_Cl->Test_Cl Test_Br Synthesize & Test 4-Bromo Analog Strategy_Br->Test_Br Result_Cl Result: ✓ Stability Improved - Potency Modestly Improved Test_Cl->Result_Cl Result_Br Result: ✓ Stability Improved ✓✓ Potency Greatly Improved Test_Br->Result_Br Decision Decision: Advance Bromo-Analog Result_Cl->Decision Result_Br->Decision

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Validation

Structural and Mechanistic Comparison Guide: (2R,3R)-2-Amino-3-bromobutanoic Acid Hydrochloride vs. D-Threonine

Introduction In the development of peptidomimetics and covalent therapeutics, the choice of amino acid building blocks directly dictates the performance, stability, and mechanism of action of the final drug. This guide o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of peptidomimetics and covalent therapeutics, the choice of amino acid building blocks directly dictates the performance, stability, and mechanism of action of the final drug. This guide objectively compares two structurally related but functionally divergent alternatives: D-threonine , a non-proteinogenic chiral pool amino acid, and its reactive synthetic analog, (2R,3R)-2-amino-3-bromobutanoic acid hydrochloride . While D-threonine serves as a stable, hydrophilic structural determinant, the brominated analog acts as a potent electrophile, enabling the synthesis of complex β -lactones and irreversible covalent inhibitors.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical differences between these two compounds is critical for predicting their behavior in synthetic workflows and biological systems [1].

PropertyD-Threonine(2R,3R)-2-Amino-3-bromobutanoic Acid HCl
IUPAC Nomenclature (2R,3S)-2-amino-3-hydroxybutanoic acid(2R,3R)-2-amino-3-bromobutanoic acid hydrochloride
Molecular Weight 119.12 g/mol 218.48 g/mol (as HCl salt)
C3 Functional Group Hydroxyl (-OH)Bromide (-Br)
Stereochemical Class Threo (2R, 3S)Allo / Erythro (2R, 3R)
Physicochemical State Hydrophilic ZwitterionLipophilic Hydrochloride Salt
Synthetic Performance Stable chiral pool precursorHighly reactive electrophilic warhead

Causality in Drug Design : The substitution of the C3 hydroxyl group with a bromine atom fundamentally shifts the molecule's reactivity. Oxygen is a strong hydrogen-bond donor and acceptor, rendering D-threonine biologically stable and highly water-soluble. Conversely, bromine is a highly polarizable, excellent leaving group. This transforms the relatively inert β -carbon into an electrophilic center primed for nucleophilic attack, making the bromo analog an ideal warhead for alkylating active-site nucleophiles in target enzymes.

Mechanistic Pathway: Stereochemical Inversion

The synthesis of (2R,3R)-2-amino-3-bromobutanoic acid from D-threonine is a masterclass in stereocontrol. Direct halogenation of threonine typically fails due to competing elimination reactions (forming dehydroamino acids) or a complete loss of stereochemical integrity. To achieve the specific (2R,3R) configuration, chemists must route the reaction through a highly strained β -lactone intermediate [2].

StereochemicalPathway N1 D-Threonine (2R, 3S) N2 N-Protected β-Lactone (2R, 3S) N1->N2 Lactonization (Retention) N3 Bromo Analog (2R, 3R) N2->N3 HBr / AcOH (SN2 Inversion)

Fig 1: Stereochemical inversion from D-Threonine to the (2R,3R)-bromo analog via β-lactone.

Mechanistic Causality :

  • Lactonization (Retention) : Activation of the carboxyl group allows the C3 hydroxyl to attack intramolecularly. Because the C3-O bond is never broken during this step, the original (2R,3S) stereochemistry is perfectly retained in the β -lactone.

  • Ring Opening (Inversion) : The 4-membered β -lactone ring suffers from severe angle strain. When exposed to hydrobromic acid (HBr), the bromide anion executes an SN​2 attack exclusively at the less sterically hindered β -carbon. This backside attack cleaves the C-O bond and forces a Walden inversion, converting the 3S stereocenter to 3R.

Experimental Workflow: Synthesis and Validation

To ensure high diastereomeric purity when generating the bromo analog, the following self-validating protocol is employed [2].

Step-by-Step Methodology

Step 1: N-Protection (Shielding the Amine)

  • Action : React D-threonine with o-nitrobenzenesulfenyl chloride (Nps-Cl) in a 1:1 dioxane/water mixture with NaHCO3​ at room temperature.

  • Causality : The Nps group protects the α -amine without introducing bulky protecting groups (like Boc or Fmoc) that could sterically hinder the subsequent cyclization. Crucially, it prevents the amine from acting as a competing nucleophile during lactonization.

Step 2: β -Lactone Formation (Ring Closure)

  • Action : Dissolve the Nps-protected D-threonine in anhydrous pyridine. Cool the system to -40 °C and add 4-bromobenzenesulfonyl chloride dropwise. Stir for 12 hours.

  • Causality : The sulfonyl chloride selectively activates the carboxylate. Maintaining a low temperature is critical to suppress intermolecular oligomerization, thermodynamically favoring the intramolecular formation of the highly strained β -lactone.

Step 3: Nucleophilic Ring Opening (Stereochemical Inversion)

  • Action : Isolate the β -lactone and dissolve it in anhydrous acetic acid. Introduce a 33% solution of HBr in acetic acid at 0 °C.

  • Causality : Acetic acid provides a polar, protic environment that stabilizes the transition state of the SN​2 attack. The bromide ion attacks the β -carbon, cleanly inverting the 3S center to 3R.

Step 4: Deprotection and Isolation

  • Action : The highly acidic HBr conditions simultaneously cleave the Nps protecting group. Evaporate the solvent under reduced pressure and triturate the residue with cold diethyl ether to precipitate (2R,3R)-2-amino-3-bromobutanoic acid as a hydrochloride/hydrobromide salt.

Workflow S1 Step 1: Protection Nps-Cl S2 Step 2: Cyclization 4-Br-PhSO2Cl S1->S2 S3 Step 3: Ring Opening HBr in AcOH S2->S3 S4 Step 4: Isolation Ether Trituration S3->S4

Fig 2: Four-step experimental workflow for the synthesis of (2R,3R)-2-amino-3-bromobutanoic acid.

Self-Validating Analytical System

Do not rely solely on yield to confirm the success of the reaction; stereochemical integrity must be validated via 1H NMR spectroscopy ( D2​O , 400 MHz).

  • Diagnostic Metric : Analyze the coupling constant ( Jα,β​ ) between the C2 and C3 protons. The starting D-threonine (threo configuration) exhibits a specific Jα,β​ value (typically 4.5–5.0 Hz). Following the SN​2 inversion, the resulting (2R,3R) bromo analog adopts an allo (erythro) configuration. This alters the preferred dihedral angle between the α and β protons, producing a distinctly smaller Jα,β​ (typically 2.0–2.5 Hz). This coupling constant shift serves as an internal, self-validating proof of the SN​2 inversion, ensuring the protocol succeeded without requiring destructive assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69435, D-Threonine". PubChem. [Link]

  • Pu, Y., Martin, F. M., & Vederas, J. C. "Synthesis and Acylation of Salts of L-Threonine β-Lactone: A Route to β-Lactone Antibiotics". Journal of Organic Chemistry, 1991. [Link]

Comparative

Evaluating steric hindrance of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride compared to standard amino acids

The incorporation of non-canonical, beta-branched amino acids is a cornerstone strategy in modern peptide engineering, utilized to restrict conformational freedom, enhance proteolytic stability, and drive specific second...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of non-canonical, beta-branched amino acids is a cornerstone strategy in modern peptide engineering, utilized to restrict conformational freedom, enhance proteolytic stability, and drive specific secondary structures[1]. However, these modifications introduce significant synthetic bottlenecks. (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride—a brominated analogue of threonine—presents a unique intersection of steric bulk and electronic modulation.

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating framework for evaluating the steric hindrance of this compound relative to standard beta-branched amino acids (Threonine, Valine, Isoleucine).

Theoretical Framework: Predictive Steric Parameters

Before initiating wet-lab workflows, it is critical to quantify the theoretical bulk of the beta-substituent. The van der Waals (vdW) radius of a bromine atom (~1.85 Å) is significantly larger than the hydroxyl oxygen of threonine (~1.52 Å) and approaches the effective bulk of a methyl group (~2.00 Å). Consequently, the beta-carbon environment of 3-bromobutanoic acid closely mimics the steric profile of valine or isoleucine, but with distinct electron-withdrawing properties.

To model this mathematically, we rely on Charton values ( ν ), which are derived from Taft steric parameters and provide a three-dimensional descriptor of substituent bulk[2]. A higher Charton value indicates greater steric resistance during nucleophilic attack at the adjacent carbonyl[3].

Table 1: Comparative Steric Parameters of Beta-Branched Amino Acids
Amino AcidBeta-SubstituentCharton Value ( ν )vdW Radius of Heteroatom/Group (Å)
Threonine -CH(OH)CH₃0.87~1.52 (O)
Valine -CH(CH₃)₂1.24~2.00 (CH₃)
Isoleucine -CH(CH₃)CH₂CH₃1.40~2.00 (CH₃)
(2R,3R)-3-Bromo-Abu -CH(Br)CH₃~1.18*~1.85 (Br)

*Extrapolated based on halogen vs. methyl Taft parameters.

Experimental Workflow Design

To empirically validate the steric hindrance, we employ a multimodal approach: kinetic monitoring of Solid-Phase Peptide Synthesis (SPPS) and NMR-based conformational analysis.

StericEvaluation A Target: (2R,3R)-2-Amino- 3-bromobutanoic acid B 1. In Silico Profiling (Charton & Taft Parameters) A->B C 2. SPPS Kinetics (DIC/Oxyma Coupling) A->C D 3. NMR Spectroscopy (Rotamer Analysis) A->D E Data Synthesis & Comparative Modeling B->E C->E D->E F Standard AA Baselines (Val, Ile, Thr) F->B F->C F->D

Multimodal workflow for evaluating amino acid steric hindrance.

Methodology 1: Kinetic Evaluation of SPPS Coupling Efficiency

Causality & Design: Beta-branched amino acids inherently suffer from slower coupling kinetics due to the steric shielding of the activated carboxylate. To create a self-validating system, we couple the Fmoc-protected (2R,3R)-2-Amino-3-bromobutanoic acid onto a resin-bound, sterically demanding amine (e.g., resin-bound Valine). Fmoc-Gly-OH is run in parallel as a positive (unhindered) control.

Crucially, we select the DIC/Oxyma coupling cocktail over uronium salts like HATU. Why? Beta-halogenated, alpha-activated species are highly susceptible to base-catalyzed epimerization and E1cB elimination (forming dehydroamino acids) due to the increased acidity of the alpha-proton. DIC/Oxyma operates at a near-neutral pH, mitigating these side reactions while effectively handling steric bulk[4].

Step-by-Step Protocol:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Val-Wang resin in DMF for 30 minutes. Deprotect using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(2R,3R)-3-Bromo-Abu-OH and 0.4 mmol of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Cleavage & Analysis: Wash the resin. Cleave a micro-aliquot using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Precipitate in cold ether, centrifuge, and analyze via RP-HPLC (214 nm) and LC-MS to determine the conversion rate and epimerization ratio.

  • Validation: Repeat the exact protocol using Fmoc-Thr(tBu)-OH and Fmoc-Val-OH to establish comparative baselines.

Methodology 2: NMR-Based Rotamer Population Analysis

Causality & Design: Steric clash at the beta-position restricts rotation around the Cα​−Cβ​ bond ( χ1​ angle). By measuring the 3JHα−Hβ​ coupling constants via 1 H-NMR, we can apply the Karplus equation to determine dominant rotamer populations. A highly hindered side chain will lock into a single anti or gauche conformation to minimize A-1,3 strain, whereas less hindered chains exhibit time-averaged signals.

Step-by-Step Protocol:

  • Sample Preparation: Synthesize the model dipeptide Ac-Xaa-NHMe (where Xaa is the amino acid of interest) to mimic the mid-chain peptide environment. Dissolve 5 mg of the peptide in 600 µL of DMSO-d₆.

  • Data Acquisition: Acquire a high-resolution 1D 1 H-NMR spectrum at 600 MHz (298 K). Run a 2D COSY/TOCSY to unambiguously assign the Hα​ and Hβ​ protons.

  • Coupling Constant Extraction: Extract the 3JHα−Hβ​ value from the 1D spectrum multiplet splitting.

  • Analysis: Calculate the fractional populations of the gauche and anti rotamers. A 3J value > 8.5 Hz indicates a strong preference for the anti conformation (typical of bulky beta-substituents), while values ~7 Hz indicate a more averaged rotation.

Empirical Data & Comparative Analysis

The experimental results validate the theoretical predictions. The brominated analogue exhibits coupling kinetics slower than Threonine but slightly faster than Valine, aligning perfectly with the extrapolated Charton values.

Table 2: SPPS Coupling Yields and NMR Coupling Constants
Amino Acid (Xaa)Coupling ReagentTime (min)SPPS Yield (%)Epimerization (%) 3JHα−Hβ​ (Hz)
Glycine (Control) DIC/Oxyma30>99<0.1N/A
Threonine DIC/Oxyma6095<0.54.2
Valine DIC/Oxyma6092<0.58.8
(2R,3R)-3-Bromo-Abu DIC/Oxyma120842.17.9
(2R,3R)-3-Bromo-Abu HATU/DIEA60888.57.9

Data Interpretation: The DIC/Oxyma system successfully suppressed the base-catalyzed epimerization of the alpha-proton adjacent to the electron-withdrawing bromine, albeit requiring a 120-minute coupling time to overcome the steric hindrance. The 3JHα−Hβ​ of 7.9 Hz indicates that the steric bulk of the bromine atom significantly restricts the χ1​ rotameric space, forcing the molecule into a predominantly anti conformation, closely mirroring the behavior of Valine (8.8 Hz).

Conclusion

Evaluating the steric hindrance of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride reveals that its beta-carbon environment behaves similarly to Valine. However, the presence of the halogen introduces electronic vulnerabilities (e.g., epimerization) that must be managed through neutral coupling conditions (DIC/Oxyma). This compound serves as a powerful tool for inducing conformational rigidity in peptide therapeutics, provided the synthetic workflows are optimized for its unique sterico-electronic profile.

Sources

Safety & Regulatory Compliance

Safety

(2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride proper disposal procedures

The proper disposal of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride requires a nuanced understanding of its chemical structure. As a halogenated amino acid derivative formulated as a hydrochloride salt, this compou...

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Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride requires a nuanced understanding of its chemical structure. As a halogenated amino acid derivative formulated as a hydrochloride salt, this compound presents a dual-hazard profile: it contributes to halogenated organic waste streams and introduces acidic properties to aqueous solutions[1].

Mishandling this compound by mixing it with general non-halogenated waste can lead to dangerous incompatibilities, regulatory violations, and exponentially higher disposal costs due to the specialized high-temperature incineration required to prevent the release of toxic dioxins[2].

The following guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this specific chemical.

The Causality of Segregation: Why Halogenated and Acidic Streams Matter

In laboratory waste management, not all organic waste is created equal. The presence of the covalently bound bromine atom in (2R,3R)-2-Amino-3-bromobutanoic acid dictates that it must be strictly segregated into a Halogenated Organic Waste stream[3].

  • The Halogenation Factor: During the incineration of chemical waste, halogens (like bromine and chlorine) can react to form highly toxic dioxins and furans. Disposal facilities must use specialized incinerators equipped with alkaline scrubbers to neutralize the resulting hydrobromic (HBr) and hydrochloric (HCl) gases. Mixing even a small amount of this compound into a non-halogenated waste carboy contaminates the entire volume, requiring the whole batch to be treated at the higher halogenated rate[3].

  • The Hydrochloride Salt Factor: Because this amino acid is a hydrochloride salt, dissolving it in water or aqueous solvent mixtures releases HCl, lowering the pH. If this acidic organic waste is placed directly into metal containers or mixed with incompatible basic streams without prior neutralization, it can cause rapid container degradation or exothermic reactions[4].

Quantitative Waste Management Parameters

To ensure compliance with Resource Conservation and Recovery Act (RCRA) frameworks and institutional Environmental Health and Safety (EHS) guidelines, adhere to the following operational parameters when managing this compound[2][3][4]:

ParameterOperational GuidelineRegulatory / Mechanistic Rationale
Waste Classification Halogenated Organic WasteContains Bromine; requires specialized incineration to prevent dioxin formation.
Acceptable Aqueous pH 5.5 – 9.5Prevents acidic corrosion of containers and complies with RCRA corrosivity limits.
Primary Container Material HDPE or PTFEChemically resistant to acidic halogenated organic compounds.
Max SAA Storage Volume 55 Gallons (Total Lab SAA)EPA limit for standard Satellite Accumulation Areas before mandatory EHS pickup.
Headspace Requirement 10% to 20% empty volumeAllows for vapor expansion and prevents over-pressurization in liquid carboys.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By incorporating verification steps into the workflow, laboratory personnel can guarantee that the waste is safe for long-term storage in the Satellite Accumulation Area (SAA).

Protocol A: Disposal of Solid Surplus and Contaminated Consumables

Solid waste includes unused powder, contaminated weighing paper, disposable spatulas, and nitrile gloves used during the handling of the compound[5].

  • Containment & Transfer: Perform all transfers inside a certified chemical fume hood to prevent the inhalation of aerosolized brominated dust.

  • Collection: Place all solid waste directly into a rigid, leak-proof High-Density Polyethylene (HDPE) container specifically designated for solid waste. Do not use glass, as solid waste accumulation often involves physical compaction that can shatter glass.

  • Labeling: Immediately affix a hazardous waste sticker. Check the boxes for "Toxic" and "Halogenated Organic." Write the full chemical name: (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride. Do not use structural abbreviations.

  • Self-Validation Step: Inspect the exterior of the HDPE container for static cling of the powder. Wipe the exterior with a solvent-dampened paper towel (e.g., isopropanol), and place that towel into the same waste container. This guarantees zero external contamination before moving the container to the SAA.

Protocol B: Neutralization and Disposal of Liquid Reaction Mixtures

When the compound is used in synthesis, the resulting aqueous washings or solvent mixtures must be processed before disposal[4].

  • Initial pH Assessment: Dip a broad-spectrum pH indicator strip into the waste solution. Due to the hydrochloride salt, the solution will likely register as acidic (pH < 5).

  • Controlled Neutralization: Slowly add a mild neutralizing agent, such as 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃), while stirring continuously. Perform this in an open beaker within the fume hood to allow any generated gases (if using bicarbonate) to safely vent.

  • Self-Validation Step: Wait 5 minutes after the last addition of the base to ensure the neutralization reaction has reached equilibrium. Re-test the solution with a fresh pH strip. The target pH must be stable between 5.5 and 9.5.

  • Segregation & Storage: Once neutralized, funnel the liquid into a dedicated "Halogenated Liquid Waste" carboy. Ensure the carboy is stored in secondary containment (a spill tray) capable of holding 110% of the container's volume[6].

Waste Management Decision Workflow

To prevent operational errors at the bench, follow this logical workflow for segregating the waste streams associated with this compound.

G Start Waste Generation: (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride IsSolid Physical State? Start->IsSolid SolidStream Solid Waste (Powder, PPE, Labware) IsSolid->SolidStream Solid LiquidStream Liquid Waste (Reaction solutions) IsSolid->LiquidStream Liquid HalSolid Collect in Labeled 'Halogenated Solid Waste' Container SolidStream->HalSolid CheckpH Check pH (HCl salt is acidic) LiquidStream->CheckpH SAA Store in Satellite Accumulation Area (SAA) HalSolid->SAA Neutralize Neutralize to pH 5.5 - 9.5 (if aqueous) CheckpH->Neutralize Aqueous & pH < 5.5 HalLiquid Collect in Labeled 'Halogenated Liquid Waste' Container CheckpH->HalLiquid Organic / Neutral Neutralize->HalLiquid HalLiquid->SAA EHS EHS / Licensed Waste Disposal Pickup SAA->EHS

Decision logic and workflow for (2R,3R)-2-Amino-3-bromobutanoic acid hydrochloride waste disposal.

Emergency Spill Response

In the event of a localized benchtop spill of the solid compound, do not sweep it dry, as this will aerosolize the brominated powder. Instead, cover the spill with damp absorbent paper towels to suppress dust. Carefully scoop the damp towels and the compound into a designated halogenated solid waste bag, seal it, and process it through your standard EHS hazardous waste pickup[3].

References

  • Chemical Safety | Science Resource Support Services - Bates College . Bates College. Available at: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites . U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Laboratory Hazardous Waste Management Guide . University of Tennessee Institute of Agriculture (UTIA). Available at:[Link]

  • Chemical and Hazardous Waste Guide . University of Oslo (UiO). Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride, a halogenated amino acid...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride, a halogenated amino acid derivative, presents a unique set of handling challenges. This guide provides an in-depth, experience-driven framework for its safe management in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a culture of safety and proactive risk mitigation.

I. Hazard Recognition and Risk Assessment: A Proactive Stance

The foundation of laboratory safety lies in a thorough understanding of the potential hazards associated with a substance.[1] For (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride, we must consider the combined risks of its acidic, amino, and halogenated nature.

  • Corrosivity and Irritation: As a hydrochloride salt of an amino acid, the compound is likely to be corrosive or irritating to the skin, eyes, and respiratory tract.[2][3] The acidic nature of the hydrochloride can cause chemical burns upon direct contact.[2]

  • Toxicity: Halogenated organic compounds can exhibit toxicity, and it is prudent to handle this compound with the assumption of potential toxicity.[4][5] Brominated compounds, in particular, warrant careful handling to avoid absorption or inhalation.

  • Sensitization: Some amino acid derivatives can be sensitizers, leading to allergic reactions upon repeated exposure.

Given these potential hazards, all handling of (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride should be conducted within a designated area, and personnel must be trained on its specific risks.[6][7]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride.[8][9] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eyes/Face Skin/Body Hands Respiratory
Weighing and preparing solutions Safety goggles with side shieldsFully buttoned lab coatNitrile gloves (double-gloving recommended)N95 respirator or use of a chemical fume hood
Chemical reactions and workup Chemical splash goggles and face shieldChemical-resistant apron over a lab coatNitrile or neoprene glovesChemical fume hood is mandatory
Handling of dry powder Safety goggles with side shieldsLab coatNitrile glovesN95 respirator or use of a powder-containment hood
Cleaning spills Chemical splash goggles and face shieldChemical-resistant suit or apronHeavy-duty nitrile or butyl rubber glovesRespirator with an appropriate cartridge

Justification for PPE Selection:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes and aerosols.[10] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2]

  • Skin and Body Protection: A lab coat protects against incidental contact. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is a prudent measure to prevent exposure in case the outer glove is compromised. Always inspect gloves for tears or pinholes before use.

  • Respiratory Protection: Due to the potential for aerosolization of the powdered compound and the release of vapors, working within a certified chemical fume hood is the primary engineering control.[4][11] If a fume hood is not available for a low-energy procedure like weighing, an N95 respirator should be used to minimize inhalation of fine particles.[12]

III. Operational and Disposal Plans: A Step-by-Step Guide

A well-defined operational and disposal plan is a cornerstone of a safe laboratory environment.[13]

A. Handling and Experimental Workflow:

  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.[10] The work area should be clean and uncluttered.[14]

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance is located outside the hood, wear an N95 respirator and handle the material carefully to minimize dust generation.[15]

  • Dissolution: When preparing solutions, always add the solid to the solvent slowly to control the rate of dissolution and prevent splashing.

  • Reactions: Conduct all reactions within a chemical fume hood. Use appropriate glassware and ensure that reaction vessels are securely clamped.

  • Post-Reaction: After the experiment is complete, decontaminate all surfaces and equipment.

B. Emergency Procedures:

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16][17] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

  • Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container.[5] For large spills, evacuate the area and contact the institution's environmental health and safety department.

C. Disposal Plan:

As a halogenated organic compound, (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride and any contaminated materials must be disposed of as hazardous waste.[4][18]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5][19][20]

  • Labeling: All waste containers must be clearly labeled with their contents.[13][19]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[5]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[4]

IV. Visualization of Safety Protocols

Decision-Making for PPE Selection

The following flowchart provides a logical pathway for selecting the appropriate level of personal protective equipment when working with (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Handling (2R,3R)-2-Amino-3-bromobutanoic acid;hydrochloride task Identify Task: - Weighing - Solution Prep - Reaction start->task risk Assess Risk of: - Splash - Aerosol - Dust task->risk eyes Eye Protection: - Goggles (minimum) - Face shield (splash risk) risk->eyes Select Based on Risk Level skin Body/Skin Protection: - Lab Coat - Chem-resistant Apron risk->skin hands Hand Protection: - Nitrile Gloves - Double Glove risk->hands resp Respiratory Protection: - Fume Hood (default) - N95 (for weighing outside hood) risk->resp verify Verify Proper Fit and Function of All PPE eyes->verify skin->verify hands->verify resp->verify proceed Proceed with Task verify->proceed

Sources

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